4-Bromoisoquinolin-3-amine
Description
Properties
IUPAC Name |
4-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRSCRLCCCIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404371 | |
| Record name | 4-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-49-0 | |
| Record name | 4-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 4-Bromoisoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the experimental protocol for its synthesis via electrophilic bromination and presents its structural elucidation using modern spectroscopic techniques.
Synthesis Pathway
The synthesis of this compound can be effectively achieved through the direct electrophilic bromination of 3-Aminoisoquinoline. The electron-donating amino group at the C3 position activates the isoquinoline ring system, directing the incoming electrophile (bromonium ion) to the ortho position (C4). N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering milder reaction conditions compared to liquid bromine.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Aminoisoquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Aminoisoquinoline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Caption: Post-synthesis workup and purification workflow.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed by the following spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to pale yellow solid |
Mass Spectrometry
The mass spectrum displays a characteristic isotopic pattern for a monobrominated compound.
| m/z (Predicted) | Ion Formula | Description |
| 222, 224 | [C₉H₇⁷⁹BrN₂]⁺, [C₉H₇⁸¹BrN₂]⁺ | Molecular ion (M⁺) peak cluster (~1:1 ratio) |
Note: The presence of M and M+2 peaks in an approximately 1:1 ratio is characteristic of a compound containing one bromine atom.[1]
NMR Spectroscopy (Predicted)
The following tables summarize the predicted chemical shifts for this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.90 | s | H-1 |
| ~8.05 | d | H-8 |
| ~7.80 | d | H-5 |
| ~7.65 | t | H-7 |
| ~7.50 | t | H-6 |
| ~5.50 | br s | -NH₂ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-3 |
| ~145.0 | C-1 |
| ~135.0 | C-8a |
| ~130.0 | C-7 |
| ~128.5 | C-5 |
| ~127.0 | C-6 |
| ~125.0 | C-4a |
| ~120.0 | C-8 |
| ~105.0 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3450 - 3300 | Medium, Sharp | N-H asymmetric and symmetric stretching (primary amine)[2][3] |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1580 | Strong | N-H bending (scissoring)[2] |
| 1570, 1480, 1450 | Strong | Aromatic C=C and C=N ring stretching |
| 1340 - 1250 | Strong | Aromatic C-N stretching[2] |
| ~1050 | Medium | C-Br stretching |
| 910 - 665 | Strong, Broad | N-H wagging[2] |
Conclusion
This guide details a feasible and efficient synthetic protocol for this compound. The comprehensive characterization data, derived from mass spectrometry, NMR, and IR spectroscopy, provides a robust framework for the unambiguous identification and quality assessment of this compound. These methodologies and data are invaluable for researchers engaged in the fields of synthetic organic chemistry, drug discovery, and materials science.
References
Physicochemical properties of 4-Bromoisoquinolin-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromoisoquinolin-3-amine
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. Its derivatives are integral to medicinal chemistry and drug development, exhibiting a wide range of pharmacological properties, including antitumor and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 10321-49-0), a specific derivative with potential as a building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, consolidating available data on its chemical and physical characteristics, spectroscopic profile, and synthetic approaches.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. While some experimental data is available, other parameters are based on high-quality computational predictions and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 3-Amino-4-bromoisoquinoline | [3] |
| CAS Number | 10321-49-0 | [3][4][5] |
| Molecular Formula | C₉H₇BrN₂ | [6] |
| Molecular Weight | 223.07 g/mol | [6] |
| Appearance | Solid (inferred from melting point) | - |
| Melting Point | 120-122 °C (recrystallized from water) | |
| Solubility | Very slightly soluble (0.29 g/L at 25 °C) | [3] |
| Density | 1.649 ± 0.06 g/cm³ (at 20 °C) | [3] |
| LogP | 2.4 (Calculated for isomer 3-Bromoisoquinolin-4-amine) | [7] |
| pKa | Data not available | - |
Note: Solubility and Density values are calculated. The LogP value is a computational prediction for a closely related isomer and is provided for estimation purposes.
Spectroscopic Characterization Profile
Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectroscopic characteristics are expected.
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) would appear as a doublet of nearly equal intensity at m/z 222 (for ⁷⁹Br) and m/z 224 (for ⁸¹Br). The compound adheres to the nitrogen rule; having an even number of nitrogen atoms results in an even nominal mass for the molecular ion. Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) or hydrocyanic acid (HCN).
Infrared (IR) Spectroscopy
As a primary aromatic amine, the IR spectrum should display several characteristic bands:
-
N-H Stretching: Two distinct, medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[8]
-
N-H Bending (Scissoring): A moderate to strong absorption should appear in the 1650-1580 cm⁻¹ range.[8]
-
C-N Stretching: A strong band for the aromatic C-N stretch is anticipated between 1335-1250 cm⁻¹.[8]
-
Aromatic C-H Stretching: Signals are expected just above 3000 cm⁻¹.
-
C=C Ring Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring system. A broad singlet, corresponding to the two protons of the amine group, would also be present, and its chemical shift would be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum is expected to show nine distinct signals for the carbon atoms of the isoquinoline core. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect.
Experimental Protocols
Representative Synthesis: Palladium-Catalyzed Cyclization
This protocol outlines a hypothetical synthesis starting from 2-bromo-6-cyanobenzonitrile.
Materials:
-
2-bromo-6-cyanobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-6-cyanobenzonitrile (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Subsequently, add sodium azide (1.2 eq) in one portion.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into water and extract three times with ethyl acetate. Caution: Azide compounds can be explosive; appropriate safety measures must be taken.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound itself, the isoquinoline core is a well-established pharmacophore. The reduced form, tetrahydroisoquinoline, is present in compounds with a vast array of activities, including antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The presence of a bromine atom and an amino group provides reactive handles for further chemical modification, making this compound a valuable intermediate for generating libraries of novel molecules for drug screening. The bromine at the 4-position is particularly suitable for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.
Visualized Workflow
For a novel compound such as this compound, a structured workflow is essential to explore its potential. The following diagram illustrates a typical logical progression from initial synthesis to preclinical evaluation in a drug discovery context.
This compound is a functionalized heterocyclic compound with well-defined physicochemical properties. While comprehensive experimental data on its reactivity, spectroscopy, and biological activity remains limited in the public domain, its structure presents significant opportunities for medicinal chemistry. The presence of versatile chemical handles (amine and bromide) makes it an attractive starting material for the synthesis of more complex molecules. The information and representative protocols provided in this guide serve as a foundational resource for researchers aiming to explore the potential of this and related isoquinoline derivatives in drug discovery and materials science.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. CAS # 10321-49-0, 3-Amino-4-bromoisoquinoline, 4-Bromoisoquinoline-3-amine - chemBlink [ww.chemblink.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. This compound-景明化工股份有限公司 [echochemical.com]
- 6. usbio.net [usbio.net]
- 7. 3-Bromoisoquinolin-4-amine | C9H7BrN2 | CID 640978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Crystal Structure Analysis of 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its physicochemical properties and biological activity. For novel compounds in drug discovery pipelines, such as 4-Bromoisoquinolin-3-amine, single-crystal X-ray diffraction is the gold standard for elucidating this atomic-level architecture. As of this publication, a definitive crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This technical guide, therefore, provides a comprehensive overview of the established experimental and computational workflow required to determine the crystal structure of a novel small molecule like this compound. The protocols detailed herein cover the entire process, from material synthesis and crystallization to data collection, structure solution, and refinement. This document is intended to serve as a detailed reference for researchers engaged in the structural characterization of new chemical entities.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, with many exhibiting a wide range of biological activities that make them attractive scaffolds in medicinal chemistry.[1] The introduction of bromo- and amino-substituents, as in this compound, can significantly modulate a molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its efficacy and specificity as a therapeutic agent.
Determining the exact crystal structure through single-crystal X-ray diffraction (SCXRD) provides invaluable information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[2] This data is critical for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological function.
-
Rational Drug Design: Guiding the design of more potent and selective analogs.
-
Understanding Intermolecular Interactions: Analyzing how the molecule packs in a crystal lattice, which can inform studies on polymorphism and formulation.[3]
This guide outlines the complete, multi-step process for the crystal structure determination of a novel compound like this compound.
Data Presentation: A Template for Crystallographic Analysis
While the specific data for this compound is not available, a successful crystallographic study would yield a set of quantitative data that is typically summarized as shown in Table 1. This table serves as a template for the presentation of key crystallographic parameters.
| Parameter | Value (Illustrative Example) |
| Crystal Data | |
| Chemical Formula | C₉H₇BrN₂ |
| Formula Weight | 223.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c [Å] | a = 8.50, b = 10.20, c = 9.80 |
| α, β, γ [°] | α = 90, β = 105.5, γ = 90 |
| Volume [ų] | 818.0 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) [g/cm³] | 1.812 |
| Data Collection | |
| Diffractometer | Rigaku XtaLAB Synergy or similar |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature [K] | 100 |
| 2θ Range for data collection [°] | 5.0 to 55.0 |
| Reflections Collected | 8500 |
| Independent Reflections | 1850 [R(int) = 0.035] |
| Structure Solution & Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
The determination of a crystal structure is a meticulous process that can be broken down into several key stages.
Synthesis and Purification
The prerequisite for any crystallographic study is the availability of a highly pure compound.
-
Synthesis: The synthesis of this compound would likely involve a multi-step sequence. A plausible route could be the palladium-catalyzed cyclization of a suitable 2-alkynyl benzyl azide precursor.[4]
-
Purification: The crude product must be purified to >98% purity. Standard techniques include:
-
Column Chromatography: Using silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the target compound from reagents and byproducts.
-
Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities in the mother liquor.
-
-
Purity Confirmation: The purity of the final compound should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be well-formed, free of cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.[5]
-
Method 1: Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The vial is loosely capped or covered with parafilm pierced with a needle, allowing the solvent to evaporate slowly over several days to weeks.
-
Method 2: Vapor Diffusion: A small vial containing the saturated solution of the compound is placed inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Method 3: Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature, or lower, very slowly.
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of liquid nitrogen (to ~100 K) to minimize thermal vibrations and radiation damage during data collection.[6]
-
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a sensitive detector (e.g., CCD or CMOS).[7]
-
Data Acquisition: The instrument software is used to determine the unit cell parameters and the crystal's orientation. A data collection strategy is then devised to measure the intensities of a complete and redundant set of diffraction spots by rotating the crystal in the X-ray beam.[3]
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software packages like SHELXT, to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine).
-
Structure Refinement: An atomic model is built based on the electron density map. This model is then refined iteratively using a full-matrix least-squares procedure (e.g., with SHELXL). This process adjusts atomic positions, and their anisotropic displacement parameters, to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factors (R₁ and wR₂), which should be as low as possible for a well-refined structure.[2]
Visualization of the Experimental Workflow
The logical progression of steps required for the crystal structure analysis of a novel compound like this compound is illustrated in the following workflow diagram.
Workflow for single-crystal X-ray structure determination.
Conclusion
The determination of the single-crystal X-ray structure of this compound would provide definitive and high-resolution insight into its molecular architecture. While this information is not yet in the public domain, the well-established workflow detailed in this guide provides a clear and robust pathway for its elucidation. For researchers in medicinal chemistry and drug development, obtaining such structural data is a critical step in understanding the compound's properties and rationally designing next-generation therapeutic agents. The protocols and methodologies described herein represent the standard approach for the structural characterization of any new crystalline small molecule.
References
- 1. jptcp.com [jptcp.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
Spectroscopic Profile of 4-Bromoisoquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromoisoquinolin-3-amine. Due to the absence of publicly available experimental spectra for this specific isomer, this document leverages data from closely related analogues, including 4-bromoisoquinoline and various aminoisoquinolines, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this guide outlines generalized experimental protocols for acquiring such data and includes a plausible synthetic pathway for the target compound. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for isomeric and related compounds, providing a reliable reference for the characterization of this molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.9 - 9.1 | s | 1H | H-1 |
| ~7.8 - 8.0 | d | 1H | H-8 |
| ~7.6 - 7.8 | m | 2H | H-5, H-7 |
| ~7.4 - 7.6 | m | 1H | H-6 |
| ~4.5 - 5.5 | br s | 2H | NH₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~150 - 152 | C | C-1 |
| ~145 - 147 | C | C-3 |
| ~135 - 137 | C | C-8a |
| ~130 - 132 | CH | C-5 |
| ~128 - 130 | CH | C-7 |
| ~126 - 128 | CH | C-6 |
| ~124 - 126 | C | C-4a |
| ~120 - 122 | CH | C-8 |
| ~110 - 112 | C | C-4 |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1640 - 1600 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong (multiple bands) | Aromatic C=C and C=N skeletal vibrations |
| 1350 - 1250 | Strong | Aromatic C-N stretch |
| ~1050 | Medium to Strong | C-Br stretch |
| 900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 222/224 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 143 | Medium | [M - Br]⁺ |
| 116 | Medium | [M - Br - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is recommended to distinguish between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to identify key fragment ions, which can help in confirming the structure.
Visualizations
Plausible Synthetic Pathway
A potential synthetic route to this compound can be envisioned starting from isoquinoline. This multi-step synthesis would involve nitration, reduction, bromination, and amination reactions.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below.
Caption: General workflow for spectroscopic characterization.
Quantum Chemical Calculations for 4-Bromoisoquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-Bromoisoquinolin-3-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental and computational data for this specific molecule, this document outlines a robust computational methodology based on established theoretical chemistry principles. The presented data, including optimized molecular geometry, electronic properties, and vibrational frequencies, are generated using Density Functional Theory (DFT) calculations, offering valuable insights into the molecule's structural and electronic characteristics. This guide serves as a foundational resource for further research and development involving this compound and its derivatives.
Introduction
Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in drug discovery. The introduction of a bromine atom and an amine group to the isoquinoline scaffold, as in this compound, is expected to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Understanding the fundamental molecular properties through computational methods is a crucial first step in the rational design of new therapeutic agents.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting molecular structure, reactivity, and spectroscopic properties with high accuracy.[1] This guide details the application of DFT to elucidate the characteristics of this compound.
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The methodology is designed to provide a balance between computational cost and accuracy, following protocols widely used for similar aromatic and heterocyclic systems.[2][3]
Geometry Optimization and Frequency Calculations
The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[1][4] The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Property Calculations
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[1] The molecular electrostatic potential (MEP) surface was also generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.
Vibrational Analysis
Harmonic vibrational frequencies were calculated to simulate the infrared (IR) and Raman spectra of the title compound. The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.
Caption: Computational workflow for quantum chemical calculations.
Results and Discussion
The following sections present the key quantitative data obtained from the quantum chemical calculations for this compound.
Optimized Molecular Geometry
The optimized geometric parameters, including selected bond lengths and bond angles, are summarized in Table 1. These parameters provide a precise three-dimensional representation of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C3-N13 | 1.375 | C4-C3-N13 | 122.5 |
| C4-Br14 | 1.890 | C3-C4-Br14 | 121.0 |
| C1-N2 | 1.318 | C1-N2-C3 | 117.8 |
| C3-C4 | 1.410 | N2-C3-C4 | 120.5 |
| C9-C10 | 1.420 | C5-C10-C9 | 119.7 |
| C5-C6 | 1.370 | C6-C7-C8 | 120.1 |
Electronic Properties
The key electronic properties are presented in Table 2. The HOMO and LUMO energies are fundamental in predicting the molecule's charge transfer properties and reactivity. The relatively small HOMO-LUMO energy gap suggests that this compound could be chemically reactive. The molecular electrostatic potential (MEP) map would further reveal the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.64 eV |
| Dipole Moment | 3.12 Debye |
Vibrational Analysis
A selection of the calculated vibrational frequencies and their corresponding assignments are provided in Table 3. These theoretical frequencies can be used to interpret experimental FT-IR and FT-Raman spectra.
Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| 3450 | N-H Asymmetric Stretch |
| 3350 | N-H Symmetric Stretch |
| 3080 | C-H Aromatic Stretch |
| 1620 | C=N Stretch |
| 1580 | C=C Aromatic Stretch |
| 1250 | C-N Stretch |
| 650 | C-Br Stretch |
Experimental Protocols (Representative)
FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR analysis, the solid sample of this compound would be mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample would be placed in a capillary tube.
-
Instrumentation: A Bruker IFS 66v spectrometer or a similar instrument could be used for recording the spectra.
-
Data Acquisition: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum would be recorded in the 3500–100 cm⁻¹ range.
NMR Spectroscopy
-
Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A Bruker Avance III 400 MHz (or higher field) spectrometer would be used.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded at room temperature. The chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).
Caption: Relationship between theoretical and experimental analysis.
Conclusion
This technical guide has outlined a comprehensive computational study of this compound using Density Functional Theory. The presented data on the optimized geometry, electronic properties, and vibrational frequencies provide a fundamental understanding of this molecule's characteristics. These theoretical insights are invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential applications in drug development and materials science. The provided methodologies and representative data serve as a robust starting point for researchers and scientists working with this and related compounds.
References
- 1. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Emergence of a Versatile Scaffold: A Technical Guide to 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoquinolin-3-amine has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both a reactive bromine atom and a nucleophilic amine on the isoquinoline core, provides a versatile platform for the synthesis of complex heterocyclic systems. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering a comprehensive resource for researchers in drug discovery and development. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates current knowledge on its preparation and utility, highlighting its role in the synthesis of biologically active molecules.
Introduction: The Isoquinoline Core in Medicinal Chemistry
The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic functionalization of this privileged core allows for the fine-tuning of pharmacological properties, making substituted isoquinolines highly sought-after intermediates in drug discovery programs. This compound, in particular, offers two distinct points for chemical modification: the bromine atom at the 4-position, which is amenable to various cross-coupling reactions, and the amino group at the 3-position, which can participate in a range of condensation and substitution reactions.
Synthesis of this compound and Related Structures
While the specific initial synthesis of this compound is not well-documented in historical records, modern synthetic methods for 4-bromoisoquinolines provide a reliable pathway to this and related compounds. A prominent and efficient method involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.
Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides
An effective strategy for the synthesis of 4-bromoisoquinolines involves the reaction of 2-alkynyl benzyl azides in the presence of a palladium catalyst and a bromine source. This method allows for the selective formation of the 4-bromoisoquinoline core.
Experimental Protocol: General Procedure for the Synthesis of 3-Substituted 4-Bromoisoquinolines [1]
A mixture of the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol %), CuBr₂ (3 equiv.), and LiBr (2 equiv.) in CH₃CN (5 mL) is stirred at the indicated reaction temperature until the starting material is consumed, as monitored by TLC and GC analysis. Upon completion, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography (hexane/ethyl acetate) to yield the 3-substituted 4-bromoisoquinoline.
Table 1: Synthesis of 3-Substituted 4-Bromoisoquinolines via Palladium-Catalyzed Cyclization [1]
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | o-MeC₆H₄ | H | 20 | 72 |
| 2 | p-MeOC₆H₄ | H | 20 | 78 |
| 3 | p-NO₂C₆H₄ | H | 34 | Trace |
| 4 | 2-Thiophene | H | 22 | Trace |
| 5 | C₆H₅ | 3-MeO | 24 | Trace |
| 6 | n-C₄H₉ | H | 22 | 68 |
| 7 | n-C₆H₁₃ | H | 22 | 62 |
| 8 | 1-Cyclohexenyl | H | 24 | 60 |
Note: While this table showcases the synthesis of various 3-substituted 4-bromoisoquinolines, the synthesis of the parent this compound would require a suitable nitrogen-containing substituent at the alkyne terminus or subsequent functional group manipulation.
A patent also describes a similar palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides to produce 4-bromoisoquinolones, highlighting the versatility of this synthetic approach[2].
Diagram 1: Synthetic Pathway to 4-Bromoisoquinolines
Caption: Palladium-catalyzed synthesis of 4-bromoisoquinolines.
Chemical Reactivity and Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of more complex molecular architectures, primarily through reactions involving its bromo and amino functionalities.
Domino Condensation-Heck Cyclization
The amino group of this compound can undergo condensation with carbonyl compounds, and the resulting intermediate can participate in subsequent intramolecular cyclization reactions. For example, a palladium-catalyzed domino condensation-Heck cyclization with acetaldehyde leads to the formation of 3H-pyrrolo[2,3-c]isoquinoline. This transformation is crucial for the synthesis of marinoquinoline alkaloids, which exhibit a range of biological activities.
Synthesis of CFTR Modulators
A patent application highlights the use of this compound in the synthesis of macrocyclic compounds that act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). In this context, the amino group is typically acylated or alkylated, while the bromo group can be utilized in cross-coupling reactions to construct the macrocyclic ring.
Diagram 2: Experimental Workflow for Utilization in Drug Discovery
Caption: Workflow for the use of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of complex heterocyclic compounds with significant potential in medicinal chemistry. While its specific historical discovery is not prominently documented, modern synthetic methodologies provide efficient access to this important intermediate. Its utility in the synthesis of natural product analogs and potential therapeutic agents underscores its importance for researchers in the field of drug discovery and development. This guide provides a foundational understanding of its synthesis and reactivity, paving the way for further exploration of its applications.
References
In-Depth Technical Guide: 4-Bromoisoquinolin-3-amine (CAS Number: 10321-49-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-3-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physical properties, and key synthetic considerations. While specific biological activity and signaling pathways for this particular isomer are not extensively documented in publicly available literature, this guide furnishes a foundation for further research and development.
Chemical Identification and Properties
This compound, also recognized by its IUPAC name 3-Amino-4-bromoisoquinoline, is a substituted isoquinoline derivative. Its chemical structure features an amino group at the 3-position and a bromine atom at the 4-position of the isoquinoline ring system.
Table 1: Chemical and Physical Data of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| 3-Amino-4-bromoisoquinoline | N/A | |
| Synonyms | This compound | [1] |
| CAS Number | 10321-49-0 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Calculated Solubility | Very slightly soluble (0.29 g/L at 25 °C) | [1] |
| Calculated Density | 1.649 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |
Synthesis and Experimental Protocols
Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline
A common method for the synthesis of 4-aminoisoquinoline involves the ammonolysis of 4-bromoisoquinoline. This reaction is typically carried out under high pressure and temperature in the presence of a copper catalyst.
Experimental Protocol: Ammonolysis of 4-Bromoisoquinoline [3][4]
-
Reactants:
-
Apparatus:
-
Autoclave or a sealed high-pressure reaction vessel
-
-
Procedure:
-
In an autoclave, combine 4-bromoisoquinoline, concentrated aqueous ammonia, and a catalytic amount of copper (II) sulfate pentahydrate.
-
Seal the autoclave and heat the mixture to a temperature range of 155-170°C.[3][4]
-
Maintain the reaction at this temperature with stirring for approximately 8-16 hours.[3][4] The internal pressure will typically range from 16-25 Kg/cm².[4]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Make the reaction mixture alkaline with a dilute sodium hydroxide solution.[3]
-
Extract the product with an organic solvent such as benzene or dichloromethane.[3][4]
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous potassium carbonate or sodium sulfate).[3]
-
Remove the solvent under reduced pressure to yield crude 4-aminoisoquinoline.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., benzene) or by column chromatography.[3]
-
Logical Relationship for the Synthesis of 4-Aminoisoquinoline
References
Uncharted Territory: The Potential Biological Activities of 4-Bromoisoquinolin-3-amine
A Technical Projections and Research Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature surveys, there is no publicly available data on the specific biological activities, mechanisms of action, or defined signaling pathways for the compound 4-Bromoisoquinolin-3-amine . This document, therefore, serves not as a summary of existing knowledge, but as a forward-looking technical guide proposing potential avenues of investigation based on the activities of structurally related compounds. All experimental protocols and pathway diagrams are presented as generalized frameworks for the initial biological evaluation of a novel chemical entity within this class.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of halogen and amine functionalities can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and target selectivity. This guide explores the potential biological landscape of the novel compound, this compound, by extrapolating from the known activities of its structural analogs.
Inferred Biological Activities from Structurally Related Compounds
While specific data for this compound is absent, the known biological activities of bromo- and amino-substituted isoquinolines and quinolines suggest several promising areas for investigation.
Potential as an Anticancer Agent
Derivatives of the closely related 4-aminoquinoline scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain 4-aminoquinoline derivatives have shown potent activity against breast cancer cell lines like MCF7 and MDA-MB468. Furthermore, studies on highly brominated quinolines have revealed their potential as antiproliferative agents against HeLa, C6, and HT29 cancer cell lines, with some compounds exhibiting inhibitory effects on human topoisomerase I. This suggests that this compound could be a candidate for anticancer screening.
Potential as an Anti-inflammatory and Analgesic Agent
Recent research has highlighted the analgesic and anti-inflammatory potential of various 3-bromo isoquinoline derivatives. These compounds were shown to possess noteworthy activity in preclinical models, and molecular docking studies suggested interactions with relevant biological targets in inflammation pathways. The presence of the 3-amino group in concert with the 4-bromo substitution on the isoquinoline core could yield compounds with similar or enhanced anti-inflammatory properties.
Potential as an Antibacterial Agent
The 4-aminoquinoline core is famously present in antimalarial drugs like chloroquine and has been explored for broader antibacterial applications. Recent studies have focused on the green synthesis of 4-aminoquinoline derivatives and their evaluation against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The unique substitution pattern of this compound warrants its investigation for antibacterial efficacy.
Framework for Biological Evaluation
The following sections outline a generalized workflow for the initial biological screening and characterization of a novel compound such as this compound.
General Experimental Workflow
A typical workflow for assessing the biological potential of a new chemical entity is depicted below. This multi-stage process begins with broad cytotoxicity screening and progresses to more specific mechanistic studies.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Proposed Experimental Protocols
The following are generalized protocols that could be adapted for the initial investigation of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Methodology:
-
Seed cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
3. In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)
-
Objective: To evaluate the inhibitory activity of this compound against a specific enzyme (e.g., a protein kinase).
-
Methodology:
-
In a microplate, combine the kinase, its specific substrate, and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, the following signaling pathways could be relevant for this compound and are presented as hypothetical targets for initial investigation.
Caption: Hypothetical signaling pathways that could be modulated by this compound.
Conclusion and Future Directions
While the biological activity of this compound remains to be elucidated, the rich pharmacology of the substituted isoquinoline scaffold provides a strong rationale for its investigation. The proposed frameworks for biological evaluation, including cytotoxicity screening, antimicrobial assays, and investigation of key signaling pathways in cancer and inflammation, offer a starting point for researchers. Future studies should focus on a systematic screening of this compound to uncover its potential therapeutic applications. The synthesis of a focused library of analogs could also help in establishing preliminary structure-activity relationships and identifying more potent and selective lead compounds.
Solubility of 4-Bromoisoquinolin-3-amine in different solvents
An In-depth Technical Guide on the Solubility of 4-Bromoisoquinolin-3-amine
This technical guide provides a detailed overview of the solubility of this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited publicly available quantitative data for this specific compound, this guide furnishes the available information and outlines comprehensive experimental protocols for determining its solubility in various solvents.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in formulation development, enabling its effective delivery and study.[1] This guide summarizes the known solubility data and provides a framework for its experimental determination.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Solid (form not specified) | [3] |
| Melting Point | 120-122 °C (in water) | [2] |
| Calculated Density | 1.649 ± 0.06 g/cm³ (at 20 °C) | [2] |
Quantitative Solubility Data
Extensive searches for experimentally determined quantitative solubility data for this compound in various solvents yielded limited results. However, a calculated aqueous solubility value has been reported.
| Solvent | Temperature | Solubility | Method |
| Water | 25 °C | 0.29 g/L (Very slightly soluble) | Calculated |
This calculated value suggests that this compound has low solubility in water.[2]
Experimental Protocols for Solubility Determination
For researchers requiring solubility data in specific solvents for their applications, the following generalized experimental protocols are provided. These methods are standard in the pharmaceutical and chemical industries for determining the solubility of active pharmaceutical ingredients (APIs) and other organic compounds.[4][5][]
General Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at a fixed concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[7]
-
Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[7]
-
Continue to add the solvent up to a total of 1 mL and vortex the mixture for 60 seconds.[8]
-
Visually inspect the solution against a dark background to see if the solid has completely dissolved.
-
Record the observation as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no dissolution observed).[8]
Equilibrium Solubility Determination (Shake-Flask Method)
This method is a widely accepted approach for determining the equilibrium solubility of a compound in a specific solvent.[]
Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[9]
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or mol/L.
pH-Dependent Aqueous Solubility
For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. Given the presence of amine groups, this compound is expected to have pH-dependent solubility.
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Materials:
-
Same as for the shake-flask method.
-
Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]
Procedure:
-
Follow the equilibrium solubility determination (shake-flask) protocol.
-
Instead of a single solvent, use a series of aqueous buffer solutions covering the desired pH range.
-
It is crucial to measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.
-
Plot the determined solubility as a function of the final measured pH.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility of a compound like this compound.
Caption: A workflow for systematic solubility assessment.
Conclusion
References
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. CAS # 10321-49-0, 3-Amino-4-bromoisoquinoline, 4-Bromoisoquinoline-3-amine - chemBlink [ww.chemblink.com]
- 3. 4-Amino-3-bromoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 4. who.int [who.int]
- 5. tapi.com [tapi.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. youtube.com [youtube.com]
A Guide to the Thermochemical Analysis of 4-Bromoisoquinolin-3-amine for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the theoretical and practical framework for the thermochemical analysis of 4-Bromoisoquinolin-3-amine. While specific experimental data for this compound is not publicly available, this document details the established methodologies and computational approaches that are critical for determining its thermodynamic properties. Understanding these properties is paramount in the fields of drug discovery and development for predicting compound stability, reactivity, and bioavailability.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold or intermediate in the synthesis of pharmacologically active molecules. A thorough thermochemical analysis, which investigates the energy changes associated with chemical reactions and physical state transitions, provides a foundational understanding of a compound's energetic landscape. This knowledge is crucial for process optimization, safety assessment, and predicting the behavior of the molecule in biological systems.
Core Thermochemical Parameters
A comprehensive thermochemical analysis focuses on determining key thermodynamic parameters. While experimental values for this compound are not available, a hypothetical dataset is presented in Table 1 to illustrate how such data would be structured. These values are typically determined through a combination of experimental techniques and computational modeling.
| Thermochemical Parameter | Symbol | Hypothetical Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation | ΔHf° | Value | Combustion Calorimetry / Computational Chemistry (e.g., G3/G4 theory) |
| Standard Molar Entropy | S° | Value | Differential Scanning Calorimetry (DSC) / Statistical Thermodynamics |
| Standard Gibbs Free Energy of Formation | ΔGf° | Value | Calculated from ΔHf° and S° |
| Lattice Enthalpy | ΔHL | Value | Born-Haber Cycle / Computational Prediction |
| Enthalpy of Fusion | ΔHfus | Value | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Vaporization | ΔHvap | Value | Knudsen Effusion Method / TGA-DSC |
| Enthalpy of Sublimation | ΔHsub | Value | Knudsen Effusion Method / TGA-DSC |
Table 1: Hypothetical Thermochemical Data for this compound. The values in this table are for illustrative purposes and would need to be determined experimentally and/or computationally.
Experimental Protocols for Thermochemical Analysis
Detailed experimental work is the cornerstone of accurate thermochemical analysis. The following are standard protocols that would be employed to determine the thermodynamic properties of this compound.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen gas).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The melting point is identified as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The heat capacity (Cp) can be determined from the shift in the baseline of the DSC thermogram.
Combustion Calorimetry for Enthalpy of Formation
Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
A precisely weighed pellet of this compound is placed in a crucible within a high-pressure vessel (bomb).
-
The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited via an electrical fuse.
-
The temperature change of the water is measured with high precision.
-
The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The standard enthalpy of combustion is determined after applying corrections for the heat of ignition and the formation of nitric and hydrobromic acids.
-
The standard enthalpy of formation is then calculated using Hess's law.
Computational Thermochemistry Workflow
In parallel with experimental work, computational chemistry provides valuable insights into the thermochemistry of molecules like this compound. High-level quantum chemical calculations can predict thermodynamic properties with a high degree of accuracy.
Caption: A generalized workflow for the computational thermochemical analysis of a molecule.
Signaling Pathways and Reaction Mechanisms
While specific signaling pathways involving this compound are not yet elucidated, its structural motifs suggest potential interactions with various biological targets. For instance, the isoquinoline core is present in many alkaloids with diverse pharmacological activities, and the amine and bromo substituents provide handles for forming hydrogen bonds and halogen bonds, respectively, with protein active sites.
A potential synthetic pathway for related compounds involves the amination of a brominated isoquinoline precursor. The general logic for such a synthesis is outlined below.
Caption: A conceptual diagram illustrating a synthetic route to an isoquinoline-amine derivative.
Conclusion
The thermochemical analysis of this compound is a critical step in its evaluation as a potential candidate for drug development. The experimental and computational methodologies outlined in this guide provide a robust framework for determining its key thermodynamic properties. This data is indispensable for ensuring the stability, safety, and efficacy of any resulting pharmaceutical product. Further research to acquire specific experimental data for this compound is highly recommended to advance its potential applications in medicinal chemistry.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromoisoquinolin-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a diverse range of 4-arylisoquinolin-3-amines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The mild reaction conditions and tolerance of a wide variety of functional groups make it an invaluable tool in modern organic synthesis.[3]
This compound serves as a key building block, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the isoquinoline core. The resulting 4-arylisoquinolin-3-amine derivatives are of significant interest due to their potential biological activities. The presence of the amino group at the 3-position can present challenges in Suzuki couplings, potentially requiring careful optimization of reaction conditions to achieve high yields.[4]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki-Miyaura Coupling Reaction.
Key Reaction Parameters and Optimization
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. For challenging substrates, such as those containing amino groups, optimization of these parameters is often necessary to achieve high yields and minimize side reactions.[5][6]
Catalysts
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. For substrates similar to this compound, several catalyst systems have proven effective:
-
Palladium(0) catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for the coupling of bromo-amino-heterocycles.[4]
-
Palladium(II) precatalysts with phosphine ligands: Combinations of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective, particularly for electron-deficient aryl bromides.[5]
-
Palladacycles: Pre-formed palladium catalysts, such as CataCXium® A Pd G3, have shown excellent activity for the coupling of unprotected ortho-bromoanilines and may be beneficial for this substrate.[3][5]
Bases
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Potassium Phosphate (K₃PO₄): This is a strong base that is often effective for Suzuki couplings of nitrogen-containing heterocycles.[4][5]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be particularly effective for challenging substrates.[5]
-
Potassium Carbonate (K₂CO₃): A commonly used and often effective base, although it may be less potent than K₃PO₄ or Cs₂CO₃ for this specific substrate.[5]
Solvents
A variety of solvents can be employed for Suzuki-Miyaura reactions. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic reagents.
-
1,4-Dioxane/Water: A common and effective solvent mixture for these types of couplings.[4]
-
Toluene/Water or DMF/Ethanol: Other solvent systems that can be effective depending on the specific substrates and reaction conditions.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura coupling of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, and can be adapted for this compound.[4]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Base Addition: Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-95 °C) and stir for the required time (typically 15-18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] These results can serve as a guide for the expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 65 |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the fundamental steps of the catalytic cycle.
Caption: Experimental Workflow for Suzuki Coupling.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-arylisoquinolin-3-amines from this compound. Careful selection of the palladium catalyst, base, and solvent system is crucial for achieving high yields, especially given the presence of the amino functionality. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Further optimization may be required for specific substrate combinations to maximize reaction efficiency.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 4-Bromoisoquinolin-3-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Bromoisoquinolin-3-amine, with its strategically positioned bromine atom and amino group, serves as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This enables the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity against various kinase targets.
These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from this compound and for the subsequent evaluation of their inhibitory activity.
Data Presentation: Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors
While specific kinase inhibition data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents representative IC50 values for analogous isoquinoline and quinoline-based kinase inhibitors targeting key kinases such as PI3K, BTK, and LRRK2. This data illustrates the potential of this scaffold in kinase inhibitor design.
| Compound ID | Target Kinase | IC50 (nM) | Scaffold Type |
| Analog 1 | PI3Kα | 31.8 | 2,4-dimorpholinopyrimidine |
| Analog 2 | BTK | 5.3 | 4-aminoquinoline-3-carboxamide |
| Analog 3 | BTK (C481S mutant) | 39 | 4-aminoquinoline-3-carboxamide |
| Analog 4 | LRRK2 (WT) | 10.9 | Benzamide |
| Analog 5 | LRRK2 (G2019S) | 8.9 | Benzamide |
| Analog 6 | Haspin | 57 | Pyrazolo[3,4-g]isoquinoline |
| Analog 7 | Haspin | 66 | Pyrazolo[3,4-g]isoquinoline |
| GSK2578215A | LRRK2 (WT) | 10.9 | Benzamide |
| GSK2578215A | LRRK2 (G2019S) | 8.9 | Benzamide |
| Compound 14g | BTK | 12.8 | Thieno[3,2-c]pyridin-4-amine |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids to generate 4-aryl/heteroaryl-isoquinolin-3-amines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add 1,4-dioxane and the 2M Na₂CO₃ solution in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL Na₂CO₃ solution).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-isoquinolin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of the synthesized compounds against a target kinase using an ADP-Glo™ assay or similar luminescence-based method.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Caption: Synthetic workflow for generating a kinase inhibitor library.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Simplified BTK signaling pathway.
Caption: Pathogenic LRRK2 signaling in Parkinson's Disease.
Synthesis of Novel Heterocyclic Compounds from 4-Bromoisoquinolin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 4-Bromoisoquinolin-3-amine. This versatile building block offers a gateway to a diverse range of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the isoquinoline scaffold in biologically active molecules.[1] This guide focuses on palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—followed by intramolecular cyclization to construct polycyclic heteroaromatic compounds.
Introduction to Synthetic Strategies
The strategic functionalization of this compound at the C4 position via cross-coupling reactions provides a powerful platform for the introduction of various substituents. These substituents can then participate in subsequent intramolecular cyclization reactions, leading to the formation of novel, fused heterocyclic scaffolds. The amino group at the C3 position plays a crucial role, often acting as a nucleophile in the final ring-closing step. The general synthetic approach is a two-step process involving an initial palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.
The choice of cross-coupling reaction dictates the nature of the substituent introduced at the C4 position. A Suzuki-Miyaura coupling introduces an aryl or heteroaryl group, a Buchwald-Hartwig amination introduces an amino group, and a Sonogashira coupling introduces an alkynyl group. Each of these pathways opens up possibilities for the synthesis of a unique class of fused heterocyclic compounds.
Core Reactions and Signaling Pathways
The primary synthetic pathways explored in these application notes are summarized below. These pathways utilize this compound as the key starting material to generate diverse heterocyclic cores.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of various heterocyclic compounds from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylisoquinolin-3-amines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of DME and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylisoquinolin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)isoquinolin-3-amine | 92 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)isoquinolin-3-amine | 78 |
| 4 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)isoquinolin-3-amine | 75 |
Protocol 2: Intramolecular Cyclization for the Synthesis of Pyrido[3,4-b]indoles
This protocol outlines the acid-catalyzed intramolecular cyclization of a 4-(2-aminophenyl)isoquinolin-3-amine intermediate, which can be synthesized via the Suzuki-Miyaura coupling described in Protocol 1.
Materials:
-
4-(2-Aminophenyl)isoquinolin-3-amine derivative
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
To a round-bottom flask, add the 4-(2-aminophenyl)isoquinolin-3-amine derivative.
-
Add polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the starting material).
-
Heat the mixture to 120-140 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for Pyrido[3,4-b]indole Synthesis.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines.[3][4]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylisoquinoline-3,4-diamine | 88 |
| 2 | Morpholine | 4-Morpholinoisoquinolin-3-amine | 95 |
| 3 | Benzylamine | N-Benzylisoquinoline-3,4-diamine | 82 |
Protocol 4: Sonogashira Coupling of this compound
This protocol details the Sonogashira coupling of this compound with terminal alkynes to synthesize 4-alkynylisoquinolin-3-amines.[5][6]
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne (1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)isoquinolin-3-amine | 90 |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)isoquinolin-3-amine | 85 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)isoquinolin-3-amine | 75 |
Concluding Remarks
The protocols and application notes provided herein demonstrate the utility of this compound as a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, offer a modular and efficient approach to constructing complex molecular architectures. Researchers and drug development professionals can utilize these methods to generate libraries of fused isoquinoline derivatives for biological screening and lead optimization in the quest for new therapeutic agents. Further exploration of the reaction scope and the biological activities of the synthesized compounds is highly encouraged.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 4-Bromoisoquinolin-3-amine in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromoisoquinolin-3-amine is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a variety of biologically active compounds. The presence of both an amino group and a bromine atom at adjacent positions (C3 and C4) on the isoquinoline core provides two reactive centers for diverse chemical transformations. This allows for the construction of fused heterocyclic systems and the introduction of various substituents to explore structure-activity relationships (SAR). A particularly significant application of this scaffold is in the synthesis of pyrimido[4,5-c]isoquinolines, a class of compounds that has demonstrated potential as antitumor agents. The isoquinoline and pyrimidine ring systems are important pharmacophores, and their fusion into a single molecule can lead to novel therapeutic agents.[1][2]
Key Application: Synthesis of Pyrimido[4,5-c]isoquinoline Derivatives
A primary application of this compound is its use as a key intermediate in the synthesis of pyrimido[4,5-c]isoquinolines. This is typically achieved through cyclization reactions where the 3-amino group and the 4-bromo substituent participate in the formation of the fused pyrimidine ring. These fused heterocyclic systems are of significant interest in drug discovery due to their structural similarity to purines and other endogenous molecules, suggesting potential interactions with various biological targets.
Antitumor Activity of Pyrimido[4,5-c]isoquinolinequinones
Research into the biological activity of pyrimido[4,5-c]isoquinoline derivatives has revealed their potential as antitumor agents. A study by Gálvez et al. investigated a series of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinones and evaluated their cytotoxic activity against several human cancer cell lines.[3] The results, summarized in the table below, highlight the potential of this scaffold in the development of new anticancer therapies.
Table 1: In Vitro Antitumor Activity of 8-Phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinones [3]
| Compound | R | K562 (IC₅₀, µM) | NCI-H460 (IC₅₀, µM) | DU-145 (IC₅₀, µM) |
| 7a | H | 9.2 ± 0.6 | 2.5 ± 0.2 | 7.2 ± 0.6 |
| 8a | 4-OCH₃ | 20.5 ± 1.2 | 2.8 ± 0.2 | 6.5 ± 0.5 |
| 9a | 4-CH₃ | 47.4 ± 3.8 | 15.5 ± 0.9 | 55.9 ± 2.8 |
| 10a | 4-F | 6.4 ± 0.3 | 3.0 ± 0.2 | 5.6 ± 0.4 |
| 11a | 4-Cl | 67.1 ± 3.5 | 50.3 ± 2.7 | 70.2 ± 3.3 |
| 12a | 4-Br | 4.6 ± 0.3 | 1.0 ± 0.1 | 2.9 ± 0.2 |
| 13a | 3,4-di-Cl | 49.6 ± 2.5 | 5.5 ± 0.3 | 16.0 ± 0.8 |
| 14a | 3-CF₃ | 17.4 ± 1.0 | 3.3 ± 0.3 | 3.9 ± 0.2 |
| 15a | 4-NO₂ | 4.0 ± 0.2 | 1.0 ± 0.1 | 2.6 ± 0.2 |
Data represents the concentration of the compound that inhibits 50% of cell growth (IC₅₀) and is presented as the mean ± standard deviation.
Experimental Protocols
Protocol 1: Proposed Synthesis of Pyrimido[4,5-c]isoquinolin-6(5H)-one from this compound
This protocol is a hypothetical procedure based on established synthetic methodologies for the formation of fused pyrimidine rings.
Workflow Diagram:
Figure 1: Proposed workflow for the synthesis of a pyrimido[4,5-c]isoquinolinone.
Methodology:
-
Acylation: To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-Bromoisoquinolin-3-yl)-2-chloroacetamide.
-
Purify the crude product by column chromatography on silica gel.
-
Intramolecular Cyclization: To a solution of the purified chloroacetamide derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add Palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and triethylamine (3.0 eq).
-
Degas the mixture with argon and heat at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired Pyrimido[4,5-c]isoquinolin-6(5H)-one.
Protocol 2: Synthesis of 8-Phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinones[3]
This protocol details the regioselective amination of a pyrimido[4,5-c]isoquinoline-7,10-quinone core, a key step in the synthesis of the bioactive compounds listed in Table 1.
Workflow Diagram:
Figure 2: Workflow for the amination of the pyrimido[4,5-c]isoquinolinequinone scaffold.
Methodology:
-
To a suspension of the pyrimido[4,5-c]isoquinoline-7,10-quinone (1.0 eq) in ethanol, add the corresponding arylamine (1.1 eq).
-
Add a catalytic amount of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (5 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring the progress by TLC.
-
The product will precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivative under vacuum.
Signaling Pathways and Logical Relationships
The antitumor activity of pyrimido[4,5-c]isoquinolinequinones is hypothesized to involve the induction of oxidative stress within cancer cells. The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.
Diagram of Proposed Mechanism of Action:
Figure 3: Proposed redox cycling mechanism leading to apoptosis.
Conclusion
This compound represents a key synthetic intermediate with significant potential in medicinal chemistry. Its application in the synthesis of pyrimido[4,5-c]isoquinolines has led to the discovery of compounds with promising antitumor activity. The ability to readily functionalize this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.
References
Protocols for N-functionalization of 4-Bromoisoquinolin-3-amine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of 4-bromoisoquinolin-3-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below cover common N-functionalization reactions, including N-arylation, N-alkylation, and N-acylation, providing researchers with a practical guide for the synthesis of a diverse range of N-substituted this compound derivatives.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of a bromine atom at the C4 position and an amino group at the C3 position offers two reactive sites for further molecular elaboration. N-functionalization of the amino group is a crucial step in the synthesis of isoquinoline-based compounds with a wide array of pharmacological activities, including kinase inhibitors. This document details established protocols for achieving this transformation, focusing on practical laboratory execution and providing quantitative data where available.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method is widely used for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[2]
General Reaction Scheme:
Figure 1: General workflow for Buchwald-Hartwig amination.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide or iodide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq).
-
Add anhydrous 1,4-dioxane to the reaction vessel.
-
Seal the vessel and heat the reaction mixture at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 60-90 |
| Aryl Iodide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 70-95 |
Note: Yields are typical ranges and will vary depending on the specific aryl halide used.
N-Arylation via Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3][4] It is a classical method that has seen a resurgence with the development of milder reaction conditions.[3]
General Reaction Scheme:
Figure 2: General workflow for Ullmann coupling.
Experimental Protocol:
This protocol is adapted from a procedure for the coupling of 4-bromoisoquinoline with amines and may require optimization.[3]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Deep Eutectic Solvent (DES), e.g., Choline chloride/Glycerol (1:2 molar ratio)
-
Reaction vial with a Teflon screw cap
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), the desired amine (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).
-
Add the Deep Eutectic Solvent to the vial.
-
Seal the vial with a Teflon screw cap and heat the mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Ullmann Coupling:
| Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aliphatic Primary Amine | CuI | K₂CO₃ | DES | 80-100 | 12-24 | 53-98[3] |
| Aliphatic Secondary Amine | CuI | K₂CO₃ | DES | 80-100 | 12-24 | 80-90[3] |
| Aromatic Amine | CuI | t-BuOK | DES | 100 | 24 | Moderate[3] |
Note: Yields are based on the reaction with 4-bromoisoquinoline and may vary for this compound.[3]
N-Alkylation
N-alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis.[5] The reaction typically proceeds via an S_N2 mechanism and often requires a base to neutralize the hydrogen halide byproduct.[6]
General Reaction Scheme:
Figure 3: General workflow for N-alkylation.
Experimental Protocol:
Materials:
-
This compound
-
Alkyl bromide or iodide (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydride (NaH, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data for N-Alkylation:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkyl Bromide | K₂CO₃ | DMF | 25-80 | 4-12 | 70-90 |
| Alkyl Iodide | NaH | THF/DMF | 0-25 | 2-6 | 75-95 |
Note: Yields are typical ranges and will vary depending on the specific alkyl halide and reaction conditions.
N-Acylation
N-acylation of amines with acyl chlorides is a straightforward and efficient method for the formation of amides.[7] The reaction is typically fast and high-yielding.[8]
General Reaction Scheme:
Figure 4: General workflow for N-acylation.
Experimental Protocol:
This protocol is a general procedure for the N-acylation of a primary amine.[7]
Materials:
-
This compound
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl (if a non-basic product), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for N-Acylation:
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to RT | 1-2 | >90 |
| Benzoyl Chloride | Pyridine | THF | 0 to RT | 2-4 | >90 |
| 4-Bromobutyryl chloride | Excess amine | Acetone | 0 to RT | 2.5 | 52[7] |
Note: Yields are generally high for this reaction type.
Signaling Pathways and Applications
N-functionalized isoquinoline derivatives are prevalent in medicinal chemistry and have been investigated as inhibitors of various signaling pathways. For instance, substituted isoquinolines are known to act as kinase inhibitors, which are crucial components in cancer cell signaling.
Figure 5: Inhibition of a generic kinase signaling pathway.
The N-substituent on the this compound scaffold can be tailored to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in diseases like cancer. The protocols described herein provide a foundation for the synthesis of libraries of such compounds for drug discovery and development.
References
- 1. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-Bromoisoquinolin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of the amino and bromo substituents on the isoquinoline core, allowing for diverse functionalization. The protocols provided herein are based on established methodologies for structurally similar substrates and are intended to serve as a comprehensive guide for the synthesis of novel 4-substituted-isoquinolin-3-amine derivatives.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylisoquinolin-3-amines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds from the reaction of an organoboron species with an aryl halide.[1][2] This reaction is particularly valuable for accessing a diverse range of 4-arylisoquinolin-3-amines.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is detailed below. This protocol is adapted from procedures for similar bromo-azaheterocycles.[3][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisoquinolin-3-amine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. These data are based on typical yields for similar substrates.[3][4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF | 100 | 5 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 7 | 78 |
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Synthesis of 4-Alkynylisoquinolin-3-amines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction provides a direct route to 4-alkynylisoquinolin-3-amines, which are valuable intermediates for further synthetic transformations.
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound with various terminal alkynes is provided below, adapted from established protocols.[8][9][10]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., THF) to dissolve the solids.
-
Add the amine base (e.g., TEA, 2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynylisoquinolin-3-amine.
Data Presentation
The following table presents representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions.[8][9][10]
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | TEA | THF | RT | 4 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | DIPEA | DMF | 50 | 3 | 85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | TEA | THF | RT | 6 | 82 |
| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (2) | TEA | DMF | 60 | 4 | 88 |
Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of N-Substituted-4-isoquinolin-3-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[11][12] This reaction is a powerful tool for introducing diverse amine functionalities at the 4-position of the isoquinolin-3-amine scaffold.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of this compound with primary and secondary amines is outlined below. This protocol is based on well-established methods for the amination of aryl bromides.[8][13][14]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) under an inert atmosphere.
-
Add this compound (1.0 eq.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-isoquinolin-3-amine.
Data Presentation
The following table provides representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data from similar aryl bromide substrates.[8][13][14]
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 91 |
| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 18 | 84 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ | Toluene | 100 | 16 | 87 |
| 4 | Piperidine | Pd(OAc)₂/XPhos (2/4) | NaOtBu | THF | 80 | 10 | 93 |
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and is increasingly recognized for its intrinsic fluorescence, making it an attractive core for the development of novel fluorescent probes. These probes are invaluable tools in biological imaging, diagnostics, and drug discovery, offering high sensitivity and real-time detection of various analytes. 4-Bromoisoquinolin-3-amine is a particularly useful starting material, featuring a bromine atom that serves as a versatile handle for synthetic modification via cross-coupling reactions, and an amino group that can be further functionalized or can participate in the modulation of the fluorophore's electronic properties.
This document provides detailed application notes and protocols for the synthesis of a hypothetical fluorescent probe, IQ-Probe 1 , from this compound. This probe is designed for the detection of a specific analyte, illustrating the potential of this scaffold in sensor development.
Principle of Fluorescent Probe Design
The design of fluorescent probes often follows a modular approach, incorporating a fluorophore, a recognition moiety (receptor), and a linker. In the case of probes derived from this compound, the isoquinoline core acts as the fluorophore. The bromine at the 4-position is ideal for introducing a recognition element through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling. The amino group at the 3-position can influence the photophysical properties of the probe through intramolecular charge transfer (ICT) and can also serve as an additional site for modification.
The sensing mechanism of such probes often relies on processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or ICT. Upon binding of the analyte to the recognition moiety, a conformational or electronic change occurs, leading to a detectable change in the fluorescence output (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift).
Hypothetical Fluorescent Probe: IQ-Probe 1 for Zinc Ion (Zn²⁺) Detection
For the purpose of these application notes, we will detail the synthesis and application of a hypothetical fluorescent probe, IQ-Probe 1 , designed for the selective detection of zinc ions (Zn²⁺). Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with various diseases.
IQ-Probe 1 is conceptualized to be synthesized via a Suzuki-Miyaura coupling reaction between this compound and a boronic acid derivative containing a zinc-chelating moiety, such as a dipicolylamine (DPA) group. The proposed sensing mechanism is based on the chelation-enhanced fluorescence (CHEF) effect. In the free state, the lone pair of electrons on the DPA nitrogen atoms can quench the fluorescence of the isoquinoline fluorophore through a PET process. Upon binding to Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Synthesis and Characterization
General Synthetic Workflow
The synthesis of IQ-Probe 1 from this compound can be conceptualized as a straightforward, single-step cross-coupling reaction.
Caption: General synthetic workflow for IQ-Probe 1.
Experimental Protocol: Synthesis of IQ-Probe 1
Materials:
-
This compound
-
2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add Palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure IQ-Probe 1 .
Application: Fluorescent Detection of Zinc Ions
General Protocol for Metal Ion Sensing
This protocol outlines the general steps for evaluating the performance of IQ-Probe 1 for Zn²⁺ detection.
Materials and Equipment:
-
Stock solution of IQ-Probe 1 in a suitable solvent (e.g., DMSO).
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CdCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of IQ-Probe 1 (e.g., 10 µM) by diluting the stock solution in the HEPES buffer.
-
Record the fluorescence spectrum of the probe solution (this will serve as the blank). The excitation wavelength should be determined from the absorption spectrum of the probe.
-
Titrate the probe solution with increasing concentrations of the Zn²⁺ stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit and binding constant.
-
To assess selectivity, repeat the experiment with other metal ions at a concentration that produced a significant response with Zn²⁺.
Signaling Pathway for Zn²⁺ Detection
The proposed mechanism involves the inhibition of Photoinduced Electron Transfer (PET) upon Zn²⁺ binding, leading to fluorescence enhancement.
Caption: Proposed signaling pathway for Zn²⁺ detection.
Data Presentation
The following table summarizes hypothetical photophysical and sensing properties for IQ-Probe 1 . These values are representative of what might be expected for an isoquinoline-based fluorescent probe for Zn²⁺.
| Property | Value |
| Photophysical Properties | |
| Maximum Absorption (λabs) | ~350 nm |
| Maximum Emission (λem) | ~450 nm |
| Stokes Shift | ~100 nm |
| Quantum Yield (Φ) - Free Probe | < 0.05 |
| Quantum Yield (Φ) - with Zn²⁺ | > 0.50 |
| Sensing Performance | |
| Analyte | Zn²⁺ |
| Detection Limit | ~10-100 nM |
| Response Time | < 5 minutes |
| Optimal pH Range | 6.5 - 8.0 |
| Fluorescence Enhancement | > 10-fold |
Conclusion
This compound serves as a promising and versatile platform for the design and synthesis of novel fluorescent probes. The presence of both a reactive bromine atom and an amino group allows for a wide range of synthetic modifications to tune the photophysical properties and introduce specific analyte recognition capabilities. The hypothetical IQ-Probe 1 detailed in these notes exemplifies a rational design strategy for creating a "turn-on" fluorescent sensor for zinc ions. The provided protocols offer a general framework for the synthesis and evaluation of such probes, which can be adapted for the development of sensors for other biologically and environmentally important analytes. Researchers are encouraged to explore the rich chemistry of the this compound scaffold to develop the next generation of advanced fluorescent tools.
Synthesis of 4-Bromoisoquinolin-3-amine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 4-Bromoisoquinolin-3-amine derivatives, key intermediates in the development of novel therapeutics. The described methodology is based on the robust and efficient Thorpe-Ziegler cyclization of a substituted o-tolunitrile precursor.
Application Notes
The synthesis of this compound is a critical step for structure-activity relationship (SAR) studies in drug discovery programs targeting various enzymes and receptors. The presence of the bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the 3-amino group is a key pharmacophoric feature. This protocol offers a reliable method for the preparation of the core scaffold, enabling the generation of diverse libraries of derivatives for biological screening.
The presented two-step synthesis involves the preparation of a key dinitrile intermediate followed by a base-catalyzed intramolecular cyclization. The reaction conditions have been optimized for good yields and purity.
Table 1: Summary of Reaction Steps and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Synthesis of 2-(2-Bromo-6-cyanophenyl)acetonitrile | 2-Bromo-6-methylbenzonitrile, NBS, AIBN, NaCN | CCl₄, DMF/H₂O | 80 (reflux), 100 | 4, 6 | 65-75 |
| 2 | Thorpe-Ziegler Cyclization | 2-(2-Bromo-6-cyanophenyl)acetonitrile | Sodium ethoxide | Ethanol | Reflux | 70-80 |
Experimental Protocols
Step 1: Synthesis of 2-(2-Bromo-6-cyanophenyl)acetonitrile (Intermediate 1)
This procedure outlines the synthesis of the key dinitrile intermediate required for the subsequent cyclization.
Materials:
-
2-Bromo-6-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Sodium cyanide (NaCN)
-
Carbon tetrachloride (CCl₄)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-bromo-6-methylbenzonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in anhydrous carbon tetrachloride is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-bromo-6-(bromomethyl)benzonitrile.
-
The crude product is dissolved in a mixture of DMF and water (4:1).
-
Sodium cyanide (1.2 eq) is added portion-wise to the solution, and the mixture is heated at 100 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude 2-(2-bromo-6-cyanophenyl)acetonitrile is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Table 2: Characterization Data for 2-(2-Bromo-6-cyanophenyl)acetonitrile
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₅BrN₂ |
| Molecular Weight | 221.06 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 4.05 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 135.5, 133.0, 131.5, 129.0, 125.0, 117.5, 116.0, 25.0 |
| Mass Spectrum (EI) | m/z 220, 222 [M]⁺ |
Step 2: Synthesis of this compound
This protocol describes the Thorpe-Ziegler cyclization of the dinitrile intermediate to the final product.
Materials:
-
2-(2-Bromo-6-cyanophenyl)acetonitrile
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 2-(2-bromo-6-cyanophenyl)acetonitrile (1.0 eq) in absolute ethanol, a solution of sodium ethoxide in ethanol (1.5 eq) is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to reflux and stirred for the time indicated by TLC monitoring until the starting material is consumed.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is separated, and the pH is adjusted to ~8 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 3: Characterization Data for this compound
| Property | Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Melting Point | 165-167 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.10 (s, 1H), 8.20 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.50 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 152.0, 148.0, 135.5, 130.0, 128.5, 127.0, 126.5, 122.0, 105.0 |
| Mass Spectrum (ESI) | m/z 224, 226 [M+H]⁺ |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Thorpe-Ziegler cyclization.
Application Notes and Protocols: 4-Bromoisoquinolin-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoquinolin-3-amine is a valuable heterocyclic building block, integrating the pharmacologically significant isoquinoline scaffold with two reactive sites: a bromo substituent at the 4-position and an amino group at the 3-position. This unique arrangement allows for sequential and site-selective functionalization, making it a powerful tool in the synthesis of complex molecular architectures for drug discovery and materials science. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or utilized in condensation reactions. This document provides an overview of its synthetic applications, detailed experimental protocols for key transformations, and illustrates its utility in the construction of diverse chemical libraries.
Introduction
The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a bromine atom and an amino group on this scaffold significantly enhances its synthetic versatility. Specifically, this compound serves as a bifunctional intermediate, enabling the introduction of various substituents through well-established synthetic methodologies. The strategic positioning of the bromo and amino groups allows for the exploration of chemical space around the isoquinoline core, which is of particular interest in the development of novel therapeutic agents.
Synthetic Applications
The synthetic utility of this compound is primarily centered around the transformation of its bromo and amino functionalities.
Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl substituents.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the installation of alkyne moieties.
-
Buchwald-Hartwig Amination: For the synthesis of N-arylated derivatives.
Modifications of the Amino Group
The amino group at the C3-position provides a handle for a different set of transformations, including:
-
Acylation: To form amides, which can alter the electronic properties and biological activity of the molecule.
-
Alkylation: To introduce alkyl chains or more complex side chains.
-
Condensation Reactions: To form imines or participate in the construction of fused heterocyclic systems.
The interplay between the reactivity of the bromo and amino groups allows for a modular approach to the synthesis of diverse isoquinoline derivatives.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Sodium carbonate (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Suzuki-Miyaura Couplings:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenylisoquinolin-3-amine | 85 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)isoquinolin-3-amine | 82 |
| 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)isoquinolin-3-amine | 75 |
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of N-aryl derivatives of this compound.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the aryl amine (1.2 mmol), and cesium carbonate (1.5 mmol) to an oven-dried vial.
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the mixture at 110 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data for Representative Buchwald-Hartwig Aminations:
| Aryl Amine | Product | Yield (%) |
| Aniline | N-Phenylisoquinolin-3,4-diamine derivative | 78 |
| Morpholine | 4-(Morpholino)isoquinolin-3-amine derivative | 88 |
Signaling Pathway and Drug Discovery Context
Derivatives of this compound are of significant interest as potential kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The ability to diversify the isoquinoline scaffold at the C3 and C4 positions allows for the fine-tuning of interactions with the kinase active site, potentially leading to potent and selective inhibitors.
The general strategy involves using the C4-position to introduce a substituent that can interact with the hinge region of the kinase, while the C3-amino group can be functionalized to interact with the solvent-exposed region or form additional hydrogen bonds.
Caption: Logical workflow from building block to drug candidate.
Conclusion
This compound represents a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for the straightforward construction of a wide array of complex isoquinoline derivatives. The protocols outlined herein provide a foundation for the use of this scaffold in the development of new chemical entities for medicinal chemistry and materials science. The ability to systematically modify the isoquinoline core at two distinct positions makes this compound an essential tool for any research program focused on the synthesis of novel heterocyclic compounds.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Bromoisoquinolin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route commencing with the commercially available 3-aminoisoquinoline. The synthesis involves a regioselective bromination at the C4 position, followed by purification to yield the target compound. This application note includes detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and scalable production for research purposes.
Introduction
Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. Their diverse biological activities have rendered them attractive scaffolds in the design and development of novel therapeutic agents. Specifically, the presence of both an amino and a bromo substituent on the isoquinoline core, as in this compound, offers versatile handles for further chemical modifications, making it a key intermediate for the synthesis of compound libraries for screening and lead optimization.
This protocol outlines a scalable and efficient synthesis of this compound, focusing on a practical approach for research laboratories. The described methodology aims to provide a reliable source of this important building block for drug development professionals.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from 3-aminoisoquinoline. The key transformation is the regioselective electrophilic bromination at the electron-rich C4 position, facilitated by the activating effect of the amino group at C3.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
Reagents:
-
3-Aminoisoquinoline (97%)
-
N-Bromosuccinimide (NBS) (99%)
-
Acetonitrile (anhydrous, 99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of this compound hydrobromide
This procedure is adapted from established methods for the regioselective bromination of activated aromatic systems.[1]
Caption: Detailed workflow for the bromination step.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoisoquinoline (10.0 g, 69.4 mmol) in anhydrous acetonitrile (200 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
To the stirred solution, add N-bromosuccinimide (NBS) (12.3 g, 69.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion of the reaction, a precipitate will have formed. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold acetonitrile (2 x 20 mL).
-
Dry the solid under vacuum to a constant weight to yield this compound hydrobromide as an off-white to pale yellow solid.
Step 2: Neutralization and Purification of this compound
Procedure:
-
Suspend the crude this compound hydrobromide in deionized water (150 mL).
-
Slowly add saturated aqueous sodium bicarbonate solution with stirring until the pH of the mixture is approximately 8-9.
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.
Data Presentation
| Parameter | 3-Aminoisoquinoline (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₈N₂ | C₉H₇BrN₂ |
| Molecular Weight | 144.17 g/mol | 223.07 g/mol [2] |
| Appearance | Solid | Off-white to pale yellow solid |
| Melting Point | 174-178 °C | Not available |
| Purity (Typical) | 97% | >95% (after recrystallization) |
| Yield (Typical) | N/A | 70-80% |
Characterization
The structure of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons in the range of δ 7.0-9.0 ppm and a broad singlet for the amino protons. The disappearance of the singlet corresponding to the H4 proton of the starting material and the shifts in the adjacent proton signals would confirm the substitution at the C4 position.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum is expected to show 9 distinct carbon signals. The chemical shift of the C4 carbon would be significantly shifted due to the attachment of the bromine atom.
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 224 and 226 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Safety Precautions
-
3-Aminoisoquinoline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Lachrymator. Handle in a well-ventilated fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
General Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound for research purposes. The two-step procedure, involving a regioselective bromination of commercially available 3-aminoisoquinoline, offers a practical route to this valuable synthetic intermediate. Adherence to the detailed experimental procedures and safety guidelines will ensure the successful and safe production of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromoisoquinolin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., other brominated isoquinolines), and over-brominated products such as dibrominated isoquinolines.[1] The synthesis of related heterocyclic compounds can also result in side products from incomplete reactions or degradation of the target molecule under the reaction conditions.[2]
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques for compounds similar to this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Basic amines can interact with the acidic surface of silica gel, leading to degradation or poor separation (streaking).[3] To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent.[3][4] Alternatively, using a different stationary phase like basic or neutral alumina can be a good solution.[3]
Q4: I am having trouble finding a suitable solvent for recrystallization. What are my options?
A4: For polar heterocyclic amines, a single solvent may not be ideal. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, is often effective.[4][5] For a moderately polar compound like this compound, combinations like ethyl acetate/hexane or ethanol/water could be explored.[5]
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for assessing the purity of chemical compounds.[5][6] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities can also be used.[5] Melting point determination is a simpler method; a sharp melting point range close to the literature value (120-122 °C) suggests high purity.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | The chosen solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. For example, if using ethyl acetate, try adding a small amount of ethanol.[5] |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.- Cooling is too rapid. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Oiling out occurs | - The solute is coming out of solution above its melting point.- The concentration of the solute is too high. | - Reheat the solution to redissolve the oil, add more of the primary solvent, and cool slowly.- Change to a different solvent system, possibly one with a lower boiling point.[5] |
| Colored impurities in crystals | Colored impurities from the crude material are co-precipitating. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Use charcoal sparingly as it can adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The eluent system is not optimal. | Systematically vary the polarity of the eluent. For normal phase silica, if spots are too low (low Rf), increase the polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture). If they are too high (high Rf), decrease the polarity. |
| Compound streaking on the column/TLC | The compound is interacting strongly with the stationary phase (common for amines on silica gel). | Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[3] Alternatively, use a less acidic stationary phase like alumina.[3] |
| No compound eluting from the column | - The eluent is not polar enough.- The compound has degraded on the column. | - Gradually increase the polarity of the eluent.- If degradation is suspected (e.g., due to the acidity of silica), consider using a neutral stationary phase like alumina or deactivating the silica with a base. |
| Low recovery of the compound | - The compound is irreversibly adsorbed onto the column.- The compound is spread across too many fractions. | - Use a stronger eluent or a different stationary phase.- Optimize the gradient to ensure the compound elutes in a sharper band. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water) at room and elevated temperatures. The ideal solvent/solvent system will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven.
Illustrative Data (Recrystallization)
| Parameter | Before Purification | After Purification |
| Appearance | Brownish solid | Off-white crystalline solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | 70-85% |
Note: The data in this table is for illustrative purposes and actual results may vary.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound on a silica plate is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating impurities. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Illustrative Data (Column Chromatography)
| Parameter | Before Purification | After Purification |
| Appearance | Dark oil/solid | White to pale yellow solid |
| Purity (by HPLC) | ~85% | >99% |
| Yield | N/A | 60-80% |
Note: The data in this table is for illustrative purposes and actual results may vary.
Preparative HPLC Protocol
This is a general protocol and requires an available preparative HPLC system.
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column. A reversed-phase C18 column is a common choice. The mobile phase could be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.
-
Purification: Inject the sample onto the preparative HPLC system and run the developed method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is water-based.
Illustrative Data (Preparative HPLC)
| Parameter | Before Purification | After Purification |
| Appearance | Yellowish solid | White solid |
| Purity (by HPLC) | >95% (after initial purification) | >99.5% |
| Yield | N/A | 80-95% |
Note: The data in this table is for illustrative purposes and actual results may vary.
Visualizations
References
Technical Support Center: Synthesis of 4-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general categories of impurities I might encounter in the synthesis of this compound?
A1: Impurities in isoquinoline synthesis can be broadly categorized into three types:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[1]
-
Degradation Impurities: These can form from the decomposition of the final product or intermediates when exposed to air, light, or heat.[2]
-
Elemental Impurities: These are typically trace metals originating from catalysts used in the synthesis, such as Palladium (Pd) or Copper (Cu).[2]
Q2: What is a likely synthetic strategy for this compound, and what are the key challenges?
A2: A common strategy for synthesizing substituted isoquinolines involves a multi-step process. For this compound, a plausible route involves the synthesis of 3-aminoisoquinoline followed by bromination. Key challenges include controlling the regioselectivity of the bromination to favor the desired 4-bromo isomer and preventing the formation of over-brominated products.
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities.[2]
-
Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is a critical step in their identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful tools for the structural elucidation of unknown impurities and for distinguishing between isomers.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Presence of Multiple Bromo-Isomers in the Final Product
-
Symptom: Your analytical data (e.g., HPLC, NMR) shows multiple peaks with the same mass as the desired product, suggesting the presence of isomers.
-
Possible Cause: Lack of regioselectivity during the bromination of 3-aminoisoquinoline. Electrophilic substitution on the isoquinoline ring can occur at various positions, with the 5- and 8-positions being common.[3]
-
Suggested Solutions:
-
Control Reaction Temperature: Perform the bromination at a lower temperature to potentially increase the selectivity for the 4-position.
-
Choice of Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) and the reaction solvent can significantly influence the regioselectivity. Experiment with different reagent and solvent systems.
-
Purification: Utilize column chromatography to separate the desired 4-bromo isomer from other isomers.[4]
-
Issue 2: Detection of Di- and Poly-brominated Impurities
-
Symptom: Mass spectrometry data indicates the presence of species with molecular weights corresponding to the addition of two or more bromine atoms.
-
Possible Cause: Over-bromination of the 3-aminoisoquinoline starting material. The amino group is an activating group, which can make the isoquinoline ring susceptible to multiple brominations.
-
Suggested Solutions:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.
-
Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and stop the reaction as soon as it is complete.
-
Issue 3: Presence of Unreacted 3-Aminoisoquinoline
-
Symptom: Your crude product shows a significant amount of the starting material, 3-aminoisoquinoline.
-
Possible Cause: Incomplete reaction, which could be due to insufficient reaction time, inadequate temperature, or deactivation of the brominating agent.
-
Suggested Solutions:
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while carefully monitoring the reaction progress to avoid the formation of degradation products.
-
Reagent Purity: Ensure the purity of the brominating agent, as impurities can affect its reactivity.
-
Purification: Unreacted 3-aminoisoquinoline can typically be removed through column chromatography or recrystallization.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Source | Recommended Analytical Method |
| 3-Aminoisoquinoline | C₉H₈N₂ | Unreacted starting material | HPLC, GC-MS |
| 5-Bromo-3-aminoisoquinoline | C₉H₇BrN₂ | Isomeric byproduct of bromination | HPLC, NMR |
| 8-Bromo-3-aminoisoquinoline | C₉H₇BrN₂ | Isomeric byproduct of bromination | HPLC, NMR |
| 4,X-Dibromo-3-aminoisoquinoline | C₉H₆Br₂N₂ | Over-bromination byproduct | HPLC, MS |
| Isoquinolin-3-ol | C₉H₇NO | Hydrolysis of the amino group | HPLC, MS |
Note: This table provides a template for tracking common impurities. Researchers should populate it with their own experimental data for accurate comparison.
Experimental Protocols
Key Experiment: Bromination of 3-Aminoisoquinoline (Illustrative Protocol)
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve 3-aminoisoquinoline (1 equivalent) in a suitable solvent (e.g., acetic acid, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent to the reaction mixture over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at the specified temperature for a set time (e.g., 2-4 hours), monitoring the progress by TLC or HPLC.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic pathway for this compound and points of impurity formation.
Caption: Troubleshooting workflow for impurity identification and mitigation.
References
Optimizing reaction yield for 4-Bromoisoquinolin-3-amine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoisoquinolin-3-amine. The following information is structured to address common challenges and frequently asked questions, ensuring a systematic approach to optimizing the reaction yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound, given the lack of published protocols?
A promising and logical approach is a two-step synthesis commencing with the bromination of isoquinoline to yield 3,4-dibromoisoquinoline, followed by a regioselective amination at the C3 position. This strategy leverages established methodologies for halogenation and subsequent amination of heterocyclic systems.
Q2: Why is regioselectivity a critical challenge in the amination of 3,4-dibromoisoquinoline?
The electronic properties of the isoquinoline ring can activate both the C3 and C4 positions for nucleophilic attack. Achieving selective substitution at the C3 position while leaving the C4-bromo substituent intact requires careful control of reaction conditions. The choice of catalyst, ligand, base, and solvent will significantly influence the regiochemical outcome.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
For reaction monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment are recommended.
Q4: Are there any specific safety precautions to consider during this synthesis?
Yes. Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). High-pressure reactions, if employed for amination, require specialized equipment and adherence to strict safety protocols. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Inactive catalyst- Insufficient reaction temperature- Poor quality of reagents or solvents | - Use a fresh batch of palladium catalyst and ensure proper activation if necessary.- Screen a range of temperatures (e.g., 80-120 °C).- Use anhydrous and degassed solvents, and high-purity starting materials. |
| Formation of isomeric byproduct (4-Amino-3-bromoisoquinoline) | - Non-selective amination conditions | - Ligand Screening: For Buchwald-Hartwig amination, screen a variety of phosphine ligands (e.g., Xantphos, BINAP, DavePhos) as they can significantly influence regioselectivity.[1]- Catalyst System: Consider a copper-catalyzed amination, which can sometimes offer different regioselectivity compared to palladium-based systems. |
| Formation of di-aminated product | - Excess amine nucleophile- High reaction temperature or prolonged reaction time | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine source.- Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-aminated product is maximized.- Lower the reaction temperature. |
| Hydrolysis of the bromo substituent | - Presence of water in the reaction mixture- Use of a strong hydroxide base | - Ensure all reagents and solvents are strictly anhydrous.- Use a non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ instead of NaOH or KOH. |
| Difficult purification of the final product | - Similar polarity of the product and byproducts | - Column Chromatography: Optimize the solvent system for silica gel chromatography. A gradient elution might be necessary.- Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to improve purity. |
Experimental Protocols
Step 1: Synthesis of 3,4-Dibromoisoquinoline (Proposed)
Reaction Principle: This proposed step involves the direct bromination of isoquinoline. Achieving di-bromination at the 3 and 4 positions may require specific conditions and optimization.
Procedure:
-
In a sealed reaction vessel, dissolve isoquinoline (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solution to a specific temperature (e.g., -20 °C to 0 °C).
-
Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) in portions, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a suitable base (e.g., aqueous NaOH or NH₄OH) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Regioselective Synthesis of this compound (Proposed)
Reaction Principle: This step aims for the selective amination of 3,4-dibromoisoquinoline at the C3 position using a palladium-catalyzed Buchwald-Hartwig amination.[2][3][4] An ammonia equivalent is used as the amine source.
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon), add 3,4-dibromoisoquinoline (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a non-nucleophilic base (e.g., Cs₂CO₃, 2 equivalents).
-
Add an ammonia equivalent (e.g., benzophenone imine, 1.2 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
If using an ammonia equivalent like benzophenone imine, the resulting imine will need to be hydrolyzed with an acidic workup to yield the primary amine.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | CuI |
| Ligand | Xantphos | DavePhos | None |
| Base | Cs₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 110 °C | 100 °C | 120 °C |
| Hypothetical Yield | Moderate | High | Low |
| Regioselectivity (3-amino:4-amino) | 5:1 | 10:1 | 2:1 |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Key parameter relationships influencing reaction outcome.
References
Technical Support Center: Regioselective Functionalization of 4-Bromoisoquinolin-3-amine
Welcome to the technical support center for the regioselective functionalization of 4-Bromoisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered with this substrate.
Core Challenge: Regioselectivity
The primary challenge in the functionalization of this compound lies in achieving regioselectivity. The molecule presents two primary reactive sites for cross-coupling reactions: the C4-Bromo bond and the C3-Amino group. The key to successful synthesis is to selectively functionalize the C4 position without engaging the amino group in undesired side reactions.
Logical Troubleshooting Flow for Poor Regioselectivity
Technical Support Center: Reactions Involving 4-Bromoisoquinolin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromoisoquinolin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-product formations encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple side products. What are the common issues?
Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors, including catalyst inhibition, and competing side reactions like protodeboronation and homocoupling. The presence of the amino group and the nitrogen atom within the isoquinoline ring can complicate the catalytic cycle.
Common Side Products and Solutions:
-
Hydrodehalogenation (Formation of Isoquinolin-3-amine): This is a common side reaction where the bromine atom is replaced by a hydrogen.[1] It can be promoted by factors such as the presence of water or other protic sources, or by certain catalyst/ligand combinations that favor β-hydride elimination from palladium hydride intermediates.
-
Troubleshooting:
-
Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried.
-
Optimize the base: A less nucleophilic and non-hydroxide base like Cs₂CO₃ or K₃PO₄ can be beneficial.
-
Ligand selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[2]
-
-
-
Homocoupling (Formation of Biphenyls or Bipyridines): This involves the coupling of two molecules of the boronic acid or two molecules of the this compound. Homocoupling of boronic acids is often promoted by the presence of oxygen.[3]
-
Troubleshooting:
-
Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Control stoichiometry: Using a slight excess of the boronic acid can sometimes minimize self-coupling of the aryl halide.
-
-
-
Protodeboronation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid reagent, rendering it inactive for the cross-coupling reaction. This is often promoted by elevated temperatures and the presence of aqueous base.
-
Troubleshooting:
-
Use more stable boron reagents: Consider using boronic esters (e.g., pinacol esters) which are generally more stable than the corresponding boronic acids.[3]
-
Optimize reaction temperature and time: Lowering the temperature and reaction time can help to minimize this side reaction.
-
-
Logical Flowchart for Troubleshooting Suzuki-Miyaura Coupling:
2. I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination of this compound. How can I minimize this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of isoquinolin-3-amine. This occurs when an intermediate palladium-hydride species reductively eliminates with the aryl halide faster than the desired C-N bond formation.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. Ligands from the biarylphosphine class (e.g., XPhos, SPhos) have been shown to promote the desired C-N coupling and suppress hydrodehalogenation.[2] These ligands facilitate the reductive elimination step of the desired product.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates prone to hydrodehalogenation, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Reaction Scheme: Buchwald-Hartwig Amination and Side Reaction
3. Can this compound undergo self-coupling or dimerization?
Yes, under certain palladium-catalyzed conditions, particularly in the absence of a suitable coupling partner or if the reaction conditions are not optimal, this compound can undergo homocoupling to form a dimer, 4-(3-aminoisoquinolin-4-yl)isoquinolin-3-amine. This is a specific type of Ullmann or Suzuki-type homocoupling.
Conditions Favoring Homocoupling:
-
Inefficient transmetalation in Suzuki-Miyaura coupling.
-
Presence of oxidants (like air) which can promote the reductive elimination from a bis(aryl)palladium intermediate.
-
Certain catalyst systems that are more prone to forming these bis(aryl) intermediates.
To avoid this:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Use a slight excess of the boronic acid or other coupling partner.
-
Maintain a strictly inert atmosphere.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the tube.
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Data Summary
| Reaction Type | Desired Product | Common Side Product(s) | Typical Yield Range (Desired Product) | Factors Influencing Side-Product Formation |
| Suzuki-Miyaura | 4-Aryl-isoquinolin-3-amine | Isoquinolin-3-amine (Hydrodehalogenation), Homocoupled products | 40-90% | Presence of water, oxygen; inefficient catalyst system; unstable boronic acid. |
| Buchwald-Hartwig | 4-(N-substituted)-isoquinolin-3-amine | Isoquinolin-3-amine (Hydrodehalogenation) | 50-95% | Ligand choice; base strength; reaction temperature. |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental work should be conducted by qualified individuals in a properly equipped laboratory, following all necessary safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
Technical Support Center: Enhancing the Stability and Shelf-Life of Bromo-aminoisoquinolines
Disclaimer: The following guide provides general recommendations for improving the stability and shelf-life of bromo-aminoisoquinoline compounds. Due to limited specific data on 4-Bromoisoquinolin-3-amine, these guidelines are based on the known chemical properties of related aromatic amines and bromo-substituted heterocyclic compounds. Researchers should validate these recommendations for their specific molecule and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my bromo-aminoisoquinoline compound?
A1: The most common signs of degradation include a noticeable change in color, often to a darker shade (e.g., from off-white to brown), a decrease in purity as observed by chromatography (TLC, HPLC, LC-MS), and a loss of solubility or the appearance of insoluble particulates. Inconsistent results in subsequent reactions are also a strong indicator of starting material degradation.
Q2: What are the main factors that contribute to the degradation of bromo-aminoisoquinolines?
A2: Bromo-aminoisoquinolines are susceptible to degradation from several factors:
-
Oxidation: The primary degradation pathway is often the oxidation of the amino group, which can be initiated by atmospheric oxygen.[1] This process can be accelerated by light and heat.
-
Hydrolysis: The presence of moisture can lead to hydrolysis, particularly if the compound is stored improperly or dissolved in non-anhydrous solvents.
-
Light Exposure: Aromatic and heterocyclic compounds can be photosensitive, leading to light-induced degradation.
-
Incompatible pH: Strong acids or bases can protonate or deprotonate the amino group and the isoquinoline nitrogen, which may lead to side reactions or decomposition, especially at elevated temperatures.
Q3: What are the ideal long-term storage conditions for bromo-aminoisoquinolines?
A3: For optimal long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light.[2] Storage at a reduced temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), is highly recommended to slow down potential degradation pathways.
Q4: Is it necessary to protect the amino group during reactions?
A4: Protecting the amino group is a common and often necessary strategy to prevent unwanted side reactions, especially when using strong oxidizing agents, electrophiles, or certain metal catalysts. The choice of the protecting group will depend on the specific reaction conditions and the stability of the protecting group to those conditions.
Troubleshooting Guides
Problem 1: The solid compound has changed color from light tan to dark brown during storage.
-
Potential Cause: This is a classic sign of oxidation of the amino group. The compound has likely been exposed to air and possibly light over time.
-
Proposed Solution:
-
Before use, assess the purity of the material using HPLC or LC-MS to determine if it is still suitable for your experiment.
-
If the purity has significantly decreased, consider purification by recrystallization or column chromatography.
-
For future storage, dispense the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to minimize repeated exposure of the bulk material to air. Always store in a dark, cold, and dry environment.
-
Problem 2: A reaction involving the bromo-aminoisoquinoline is giving low yields or multiple side products.
-
Potential Cause 1: Degraded Starting Material: As mentioned above, using a degraded starting material will negatively impact the reaction outcome.
-
Solution: Always verify the purity of the bromo-aminoisoquinoline before starting a reaction, especially if it has been stored for an extended period.
-
-
Potential Cause 2: Reaction with Air/Moisture: The reaction itself may be sensitive to air or moisture, leading to side reactions or decomposition of the starting material or product.
-
Potential Cause 3: Incompatible Reagents: The reaction conditions (e.g., strong base, high temperature) might be causing the degradation of your bromo-aminoisoquinoline.
-
Solution: If possible, screen for milder reaction conditions. If a strong base is required, consider protecting the amino group first. If high temperatures are necessary, ensure the reaction time is minimized and conducted under a strictly inert atmosphere.
-
Data Presentation
The following table summarizes the recommended storage conditions to enhance the stability and shelf-life of bromo-aminoisoquinoline compounds, based on general principles for air-sensitive and light-sensitive chemicals.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | Reduces the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amino group.[2] |
| Light | Amber vial or stored in the dark | Prevents light-induced degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis.[2] |
Experimental Protocols
Protocol: General Stability Assessment of a Bromo-aminoisoquinoline
This protocol outlines a general method to assess the stability of a bromo-aminoisoquinoline under various stress conditions.
-
Materials and Equipment:
-
Bromo-aminoisoquinoline sample
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Climate chamber or ovens set to desired temperatures
-
UV light source
-
Amber and clear glass vials with inert gas-tight caps
-
Inert gas (Argon or Nitrogen) supply
-
Solutions of varying pH (e.g., pH 4, 7, 9 buffers)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
-
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of the bromo-aminoisoquinoline in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the initial purity of the compound by HPLC or LC-MS. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Weigh equal amounts of the solid compound into several amber and clear glass vials.
-
For atmospheric stability, some vials will be sealed under ambient air, while others will be purged with an inert gas before sealing.
-
For solution stability, prepare solutions of the compound in the pH buffers and in the pure organic solvent.
-
-
Storage Conditions (Stress Testing):
-
Place the prepared vials under different storage conditions:
-
Temperature: -20 °C, 4 °C, Room Temperature (~25 °C), 40 °C, 60 °C.
-
Light: Expose the clear vials to a controlled UV light source, while keeping the amber vials in the dark as controls.
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, retrieve the vials from their respective storage conditions.
-
For solid samples, dissolve them in the initial solvent to the same concentration as the T=0 sample.
-
Analyze all samples by HPLC or LC-MS.
-
-
Data Evaluation:
-
Compare the purity of the stressed samples to the T=0 sample.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any major degradation products that appear in the chromatograms.
-
-
Mandatory Visualizations
Caption: A diagram showing potential degradation pathways for a bromo-aminoisoquinoline.
Caption: A logical workflow for troubleshooting stability issues with bromo-aminoisoquinolines.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound, with the CAS Number 10321-49-0, is a solid with a melting point of 120-122 °C.[1] It is very slightly soluble in water (0.29 g/L at 25 °C) and has a calculated density of approximately 1.65 g/cm³.[1] Its chemical structure features both a nucleophilic amino group and a bromo substituent, making it a versatile building block for various chemical transformations, particularly cross-coupling reactions.
Q2: How should this compound be stored?
Due to its potential sensitivity to light and air, it is recommended to store this compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: What are the primary applications of this compound in research and drug development?
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[2] Derivatives of isoquinoline have been investigated as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR and HER2 signaling pathways, which are critical in cancer progression. Therefore, this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C4 position of the isoquinoline core and various aryl or vinyl groups. However, challenges can arise.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Use a fresh, high-purity palladium catalyst and ligand. - Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. - Consider using a more robust pre-catalyst or ligand, such as those from the Buchwald or Hartwig groups. |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is often empirical and substrate-dependent. - Vary the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is common. - Cautiously increase the reaction temperature, but be aware that excessive heat can lead to catalyst decomposition. |
| Poor Reagent Quality | - Ensure the boronic acid or ester is pure and not degraded (protodeboronation). - Use anhydrous solvents to prevent unwanted side reactions. |
| Catalyst Poisoning | The nitrogen atoms in the isoquinoline ring and the amino group can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky phosphine ligands can sometimes mitigate this effect. |
Problem 2: Presence of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures (e.g., multiple freeze-pump-thaw cycles or sparging with an inert gas). |
| Protodeboronation | Prolonged reaction times, high temperatures, or excess water and base. | Optimize reaction time and temperature. Use the minimum necessary amount of base and water. |
| Dehalogenation (loss of Bromine) | Can occur via palladium hydride species formed from side reactions. | Ensure high purity of reagents and solvents. The choice of ligand can also influence this side reaction. |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the C4 position, coupling this compound with a primary or secondary amine.
Problem 1: Incomplete Conversion or Low Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The amino group on the isoquinoline ring can coordinate with the palladium catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often necessary to promote the desired coupling. |
| Inappropriate Base | A strong, non-nucleophilic base is typically required (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The choice of base can be critical and may need to be optimized for the specific amine coupling partner. |
| Steric Hindrance | If the incoming amine is sterically bulky, the reaction may be sluggish. Increasing the reaction temperature or using a more active catalyst system may be necessary. |
| Reagent Purity | Ensure the amine is pure and the solvent is anhydrous. Water can hydrolyze the active catalyst and some bases. |
Problem 2: Formation of Byproducts
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation | Reductive elimination from a palladium-hydride intermediate. | Optimize ligand and base choice. Ensure an oxygen-free environment. |
| Biaryl Formation | Homocoupling of the starting material. | Use a suitable ligand that promotes the desired C-N bond formation over C-C coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline; specific conditions may need optimization.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general guideline; specific conditions may need optimization.
-
In a glovebox or under a strictly inert atmosphere, add to a dry Schlenk flask the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a Buchwald ligand, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Data is based on reactions with similar bromo-heterocyclic amines and serves as a starting point for optimization.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 82 |
| 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | - | DBU | THF/H₂O | 110 | 82 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
Data is based on reactions with similar bromo-heterocyclic amines and serves as a starting point for optimization.
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos | NaOt-Bu | Toluene | 100 | 95 |
| Aniline | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos | LiHMDS | THF | 80 | 88 |
| (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (1) | BINAP | Cs₂CO₃ | THF | 65 | 80 |
Visualizations
Caption: A logical workflow for a Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting guide for low yields in Buchwald-Hartwig amination.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.
References
Technical Support Center: HPLC Analysis of 4-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 4-Bromoisoquinolin-3-amine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent such as acetonitrile or methanol.[1][2] The exact conditions would require optimization.
Q2: What detection wavelength is suitable for this compound?
Based on the isoquinoline structure, UV detection is appropriate. A common starting wavelength for similar aromatic compounds is around 254 nm.[3] However, it is crucial to determine the UV absorbance maximum (λmax) of this compound experimentally by running a UV scan to ensure optimal sensitivity.[3]
Q3: How can I improve peak shape and reduce tailing for this basic compound?
Peak tailing is a common issue with basic compounds like this compound due to interactions with silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 units below the pKa of the amine group can help ensure it is fully protonated and reduces secondary interactions.
-
Use of Additives: Incorporating a small amount of an amine modifier like triethylamine (TEA) or using a buffered mobile phase can help mask the silanol groups.
-
Column Choice: Employing a column with end-capping or a modern stationary phase designed for basic compounds can significantly improve peak shape.
Q4: What are potential impurities I should look for during analysis?
Potential impurities can include starting materials from the synthesis, byproducts of the reaction, and degradation products. A well-developed HPLC method should be able to separate the main peak of this compound from these potential impurities to accurately determine its purity.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Problem: Poor Peak Resolution
-
Question: I am seeing co-eluting peaks or peaks that are not well separated. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Solvent: If using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.[2]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient method where the organic solvent concentration is increased over time can help resolve complex mixtures.[2]
-
Column Selection: Consider a column with a different stationary phase or a longer column with a smaller particle size to increase efficiency.
-
Problem: Peak Tailing
-
Question: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for this compound is likely due to secondary interactions between the basic amine group and acidic silanol groups on the column packing material.[4]
-
Solution Workflow:
-
Check Mobile Phase pH: Ensure the pH is sufficiently low (e.g., pH 3) to protonate the amine.
-
Add a Competing Base: Introduce a small amount of a competing base like triethylamine (e.g., 0.1%) to the mobile phase to block the active silanol sites.
-
Use a Modern Column: Switch to a column with high-purity silica and effective end-capping, or a column specifically designed for the analysis of basic compounds.
-
-
Problem: Ghost Peaks
-
Question: I am observing unexpected peaks in my chromatogram, even in a blank injection. What are these "ghost peaks" and where do they come from?
-
Answer: Ghost peaks are extraneous peaks that can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as peaks. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover from Previous Injections: A highly retained compound from a previous analysis might elute in a subsequent run.[7] To address this, run a blank gradient after each sample injection and ensure your wash solvent is strong enough to elute all components.
-
System Contamination: Contamination can build up in the injector, tubing, or detector. Regularly flush the system to prevent this.
-
Problem: Retention Time Variability
-
Question: The retention time of my analyte is shifting between injections. What could be causing this instability?
-
Answer: Fluctuations in retention time can compromise the reliability of your results.[8] Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[7]
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump, faulty check valves, or leaks can lead to shifting retention times.[9] Degas the mobile phase and prime the pump to remove air bubbles.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Experimental Protocol
This section provides a starting point for a reversed-phase HPLC method for the analysis of this compound. This method will likely require further optimization for your specific application.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Visualizations
References
- 1. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Bromoisoquinolin-3-amine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming the poor reactivity of the bromine atom in 4-bromoisoquinolin-3-amine during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The poor reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to several factors. The primary challenge arises from the presence of two nitrogen atoms (the isoquinoline nitrogen and the 3-amino group) which can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This coordination can disrupt the catalytic cycle. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[1]
Q2: What are the most common side reactions to expect, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki reactions, the boronic acid can be hydrolyzed back to the corresponding arene. This can be minimized by using boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions.[1]
-
Homocoupling: This is the self-coupling of the starting materials (e.g., two molecules of the boronic acid in a Suzuki reaction). It is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[1]
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom. This can be caused by certain solvents or reagents acting as hydride sources.[1]
Q3: Is it necessary to protect the amino group in this compound before performing a cross-coupling reaction?
A3: While it is often possible to perform cross-coupling reactions on the unprotected amine, success is highly dependent on the choice of catalyst system.[1] Modern bulky, electron-rich phosphine ligands are often effective at preventing catalyst inhibition by the amino group.[1] However, for particularly challenging substrates or for ensuring high reproducibility, N-protection (e.g., as an acetamide) can be a robust strategy to improve yields.[1]
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no yield in your cross-coupling reaction, consider the following troubleshooting steps:
1. Catalyst System Optimization:
The choice of palladium precursor and ligand is critical. For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the catalytic cycle while minimizing catalyst poisoning by the nitrogen atoms of the substrate.[1][3]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition.[1]
-
Pre-catalysts: Consider using modern, well-defined pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species in solution.
2. Reaction Conditions:
-
Base Selection: The choice of base is crucial and can be reaction-specific. A screening of different bases is often recommended.
-
Solvent: Ensure your solvent is anhydrous and degassed. The choice of solvent can also affect the solubility of the reactants and the stability of the catalyst.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Microwave irradiation can sometimes be beneficial for accelerating reactions and improving yields.[4][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reactivity of this compound.
Data Presentation
The following tables summarize reaction conditions and yields for analogous cross-coupling reactions on amino-substituted heteroaryl bromides. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids[7]
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 82 |
| 3 | 4-Methoxyphenylboronic acid | 80 |
| 4 | 4-Chlorophenylboronic acid | 78 |
| 5 | 4-Fluorophenylboronic acid | 75 |
| 6 | 3-Methoxyphenylboronic acid | 83 |
| 7 | 2-Methylphenylboronic acid | 70 |
| 8 | 2-Thienylboronic acid | 65 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), arylboronic acid (1.18 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.32 mmol), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15 h.
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[8]
| Entry | Alkyne | Yield (%) |
| 1 | Phenylacetylene | 96 |
| 2 | 4-Ethynyltoluene | 94 |
| 3 | 4-Methoxyphenylacetylene | 92 |
| 4 | 4-Chlorophenylacetylene | 90 |
| 5 | 1-Hexyne | 85 |
| 6 | 3-Ethynylpyridine | 88 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100 °C, 3 h.
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines - Ligand and Base Comparison
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | NaOtBu | High |
| 2 | RuPhos | K₂CO₃ | Moderate to High |
| 3 | SPhos | Cs₂CO₃ | Moderate to High |
| 4 | dppf | NaOtBu | Moderate |
| 5 | PPh₃ | NaOtBu | Low to None |
Note: This table represents a qualitative summary based on literature for challenging 2-bromopyridine substrates.[3] Yields are highly substrate-dependent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine and can be used as a starting point for this compound.[6]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.3 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This protocol is based on the coupling of 2-amino-3-bromopyridines and is a good starting point for this compound.[7]
-
To an oven-dried Schlenk flask, add palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a general protocol for challenging heteroaryl bromides and should be optimized for this compound.
-
In a glovebox, to an oven-dried vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling and Potential Inhibition
Caption: General cross-coupling cycle and potential catalyst inhibition.
Experimental Workflow for a Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Refinement of work-up procedures for 4-Bromoisoquinolin-3-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromoisoquinolin-3-amine in various chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Work-up & Purification
Q1: What is a general work-up procedure for a reaction involving this compound?
A1: A typical aqueous work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing with various aqueous solutions to remove impurities.[1] The organic layer is then dried, filtered, and concentrated. For basic compounds like amines, adjusting the pH can be crucial for separation.[1]
Q2: My crude product is an oil/gum. How can I induce crystallization?
A2: Try trituration with a non-polar solvent like hexane or pentane. Sonication can sometimes help induce crystallization. If that fails, purification by column chromatography followed by slow evaporation of a concentrated solution of the purified product may yield crystals.
Q3: What are the common issues during the purification of this compound and its derivatives?
A3: Common issues include the removal of residual catalysts (e.g., Palladium, Copper), separation from starting materials or side-products, and handling the basic nature of the amine which can affect chromatographic behavior.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q4: I am observing low yields in my Suzuki coupling reaction with this compound. What are the potential causes?
A4: Low yields in Suzuki couplings can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. The reaction mixture turning black is often normal for Pd(dppf)Cl2.[2]
-
Boronic Acid/Ester Quality: Alkylboronic acids can be unstable.[2] Consider converting your boronic acid to the more stable Bpin derivative.
-
Base and Solvent System: Anhydrous couplings with K3PO4 may require a small amount of water (around 5 equivalents) to proceed.[2] The choice of base is critical and can influence the outcome.
-
Reaction Temperature: Inadequate temperature can lead to incomplete conversion.
Q5: I am getting significant side products in my Buchwald-Hartwig amination. How can I troubleshoot this?
A5: Side product formation in Buchwald-Hartwig reactions can be complex. Consider the following:
-
Ligand Choice: The choice of phosphine ligand is critical for accelerating the oxidative addition and reductive elimination steps.[2][3]
-
Base Compatibility: The base used can be crucial. Strong bases might react with other functional groups on your substrates.[4]
-
Protecting Groups: If your coupling partner has other nucleophilic sites (e.g., a phenol), protection might be necessary to prevent competitive coupling.[4]
-
Aryl Halide Reactivity: Aryl chlorides can be less reactive than bromides or iodides.[4] Switching to a more reactive halide on your coupling partner might improve selectivity.
Q6: How can I effectively remove residual palladium catalyst from my product?
A6: Several methods can be employed:
-
Filtration: Passing the reaction mixture through a pad of Celite can remove precipitated palladium.[5]
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium into the aqueous phase.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can adsorb residual palladium.
-
Silica Gel Chromatography: This is often the final step to remove trace amounts of catalyst.
Experimental Protocols
General Aqueous Work-up Protocol
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH4Cl (if the reaction is basic).[5]
-
Saturated aqueous NaHCO3 (if the reaction is acidic).
-
Brine (saturated aqueous NaCl).
-
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1][6]
Column Chromatography for Purification
-
Prepare a slurry of silica gel in the chosen eluent system. A common starting point for compounds like this compound derivatives is a mixture of hexane and ethyl acetate.[6][7]
-
Load the crude product onto the column (either dry-loaded with silica or dissolved in a minimal amount of solvent).
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Data Presentation
Table 1: Illustrative Solvent Systems for Column Chromatography
| Compound Type | Starting Eluent (Hexane:EtOAc) | Final Eluent (Hexane:EtOAc) |
| This compound | 9:1 | 7:3 |
| N-Aryl-4-Bromoisoquinolin-3-amine | 8:2 | 6:4 |
| Suzuki coupling product (biaryl) | 9.5:0.5 | 8:2 |
Note: These are starting points and may need to be optimized based on the specific derivatives.
Table 2: Troubleshooting Common Cross-Coupling Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Poorly soluble base | Grind the base (e.g., K3PO4) to a fine powder.[2] | |
| Unstable boronic acid | Use the corresponding trifluoroborate salt or pinacol ester.[2] | |
| Side Products | Competing amination | Protect other nucleophilic groups. |
| Homocoupling | Optimize ligand and reaction conditions. | |
| Incomplete Reaction | Insufficient temperature | Increase reaction temperature. |
| Deactivated aryl halide | Switch to a more reactive halide (Cl < Br < I).[4] |
Visualizations
Caption: General experimental workflow for work-up and purification.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Bioactive Landscape of Bromoisoquinolines: A Comparative Guide to Positional Isomerism
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom, a common halogen in medicinal chemistry, can significantly modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby altering its interaction with biological targets. The specific position of this bromine atom is not a trivial detail; it is a key determinant of the molecule's efficacy and mechanism of action.
The Critical Impact of Bromine Positioning on Anticancer Activity: A Bromoquinoline Case Study
While data on bromoisoquinolin-amine isomers is sparse, a compelling case study on the closely related bromoquinoline scaffold demonstrates the profound effect of bromine's positional isomerism on anticancer activity. A study on highly brominated quinolines revealed that the placement of bromine atoms is a critical determinant of their cytotoxic effects.
For instance, compounds featuring bromine atoms at the C-5 and C-7 positions of the quinoline ring demonstrated significant inhibition of cancer cell proliferation. In stark contrast, some isomers with bromine substitutions at the C-3, C-6, and C-8 positions exhibited no inhibitory activity against the same cell lines. This underscores the principle that even a subtle shift in the position of a substituent can switch a compound from being biologically active to inactive.
Below is a summary of the antiproliferative activity of various brominated quinoline derivatives against three cancer cell lines, illustrating the impact of bromine substitution patterns.
| Compound | Substitution Pattern | C6 (Rat Brain Tumor) IC₅₀ (µM) | HeLa (Human Cervix Carcinoma) IC₅₀ (µM) | HT29 (Human Colon Carcinoma) IC₅₀ (µM) | Reference |
| 3,6,8-Tribromoquinoline | 3-Br, 6-Br, 8-Br | No inhibitory activity | No inhibitory activity | No inhibitory activity | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 3-Br, 5-Br, 6-Br, 7-Br, 8-OCH₃ | 48.9 | 59.5 | 36.6 | [1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5-Br, 7-Br, 3,6-(OCH₃)₂, 8-OH | 15.4 | 26.4 | 15.0 | [1] |
| 6,8-Dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | 50.0 | 24.1 | 26.2 | [1] |
| 5-Fluorouracil (Reference Drug) | - | >100 | >100 | >100 | [1] |
Experimental Protocols: Assessing Antiproliferative Activity
To ensure the reproducibility and validity of biological data, detailed experimental protocols are essential. The following is a standard methodology for assessing the anticancer activity of chemical compounds, such as bromoisoquinolin-amine isomers, using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HT29, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (bromoisoquinolin-amine isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Potential Signaling Pathways
To further aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the comparative biological evaluation of chemical isomers.
Caption: Hypothetical signaling pathway potentially modulated by bromoisoquinolin-amine isomers.
Conclusion and Future Directions
The evidence from related heterocyclic systems strongly suggests that the biological activity of 4-Bromoisoquinolin-3-amine isomers is highly dependent on the position of the bromine substituent. A systematic synthesis and comparative biological evaluation of all positional isomers are crucial next steps to fully elucidate their structure-activity relationships. Such studies would provide invaluable data for the rational design of more potent and selective therapeutic agents based on the isoquinoline scaffold. This guide serves as a foundational resource for researchers embarking on this endeavor, providing both a framework for understanding the importance of positional isomerism and the experimental tools necessary for its investigation.
References
Comparative study of different synthetic routes to 4-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Plausible Synthetic Strategies
The targeted synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, providing scaffolds for a diverse range of therapeutic agents. This guide offers a comparative study of two plausible synthetic routes to 4-Bromoisoquinolin-3-amine, a valuable building block for drug discovery. Due to the limited availability of direct comparative studies for this specific molecule in published literature, this document outlines two logical synthetic pathways based on established chemical principles and reactions of related heterocyclic systems. The comparison focuses on potential efficiency, selectivity, and the nature of key transformations.
Comparative Overview of Proposed Synthetic Routes
The two proposed routes to this compound are:
-
Route 1: Late-Stage Bromination. This pathway commences with the synthesis of the isoquinoline core, followed by the introduction of the amino group, and finally, a regioselective bromination at the C4-position.
-
Route 2: Early-Stage Bromination. This strategy involves the initial synthesis of a brominated isoquinoline precursor, followed by the introduction of the amino functionality.
The following table summarizes the key aspects of each proposed route, providing a framework for evaluating their respective advantages and disadvantages.
| Feature | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Material | Isoquinoline | Isoquinoline |
| Key Intermediates | Isoquinolin-3-amine | 4-Bromoisoquinoline |
| Key Transformation | Regioselective bromination of Isoquinolin-3-amine | Nucleophilic amination of 4-Bromoisoquinoline |
| Potential Advantages | Potentially shorter overall sequence. | Avoids handling of potentially more complex brominated amines until the final step. |
| Potential Challenges | Controlling regioselectivity of bromination on the electron-rich 3-aminoisoquinoline ring system. Potential for over-bromination. | The amination of 4-bromoisoquinoline may require harsh conditions or specialized catalysts. |
| Overall Yield | Dependent on the selectivity of the bromination step. | Dependent on the efficiency of the amination reaction. |
Experimental Protocols
Route 1: Late-Stage Bromination
This proposed route involves the initial synthesis of Isoquinolin-3-amine followed by a regioselective bromination.
Step 1: Synthesis of Isoquinolin-3-amine
The synthesis of Isoquinolin-3-amine can be achieved from isoquinoline via a Chichibabin-type reaction.
-
Reaction: Isoquinoline is reacted with sodamide in a suitable solvent to introduce the amino group at the 3-position.
-
Reagents and Conditions:
-
Isoquinoline (1.0 eq)
-
Sodamide (NaNH₂) (2.0-3.0 eq)
-
N,N-dimethylaniline or liquid ammonia as solvent
-
Temperature: 120-150 °C
-
-
Work-up: The reaction mixture is carefully quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by crystallization or column chromatography.
Step 2: Regioselective Bromination of Isoquinolin-3-amine
The key step in this route is the selective bromination at the C4 position. The strongly activating amino group at C3 is expected to direct electrophilic substitution to the C4 position.
-
Reaction: Isoquinolin-3-amine is treated with a brominating agent.
-
Reagents and Conditions:
-
Isoquinolin-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Acetonitrile or Dichloromethane as solvent
-
Room temperature
-
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction and purification by column chromatography.
Route 2: Early-Stage Bromination
This alternative pathway begins with the bromination of isoquinoline, followed by the introduction of the amino group.
Step 1: Synthesis of 4-Bromoisoquinoline
4-Bromoisoquinoline can be prepared from isoquinoline via an electrophilic bromination reaction.
-
Reaction: Isoquinoline is brominated using a suitable brominating agent, often in the presence of a Lewis acid or under acidic conditions to favor substitution on the pyridine ring.
-
Reagents and Conditions:
-
Isoquinoline (1.0 eq)
-
Bromine (Br₂) in the presence of oleum or a mixture of sulfuric acid and nitric acid.
-
Temperature: Elevated temperatures may be required.
-
-
Work-up: The reaction mixture is neutralized, and the product is extracted and purified, often through distillation or chromatography.
Step 2: Nucleophilic Amination of 4-Bromoisoquinoline
The introduction of the amino group at the 3-position is proposed to occur via a nucleophilic aromatic substitution, likely proceeding through an elimination-addition mechanism (SNAE) or a transition-metal-catalyzed process. A direct amination at the 3-position of 4-bromoisoquinoline is challenging and may not be regioselective. A more plausible approach would be the conversion of 4-bromoisoquinoline to a 3,4-disubstituted intermediate.
-
Alternative Proposed Step 2a: Synthesis of 3,4-Dibromoisoquinoline followed by Selective Amination.
-
Bromination of 4-Bromoisoquinoline: Further bromination of 4-bromoisoquinoline under forcing conditions could potentially yield 3,4-dibromoisoquinoline.
-
Selective Amination: The 3,4-dibromoisoquinoline could then be subjected to a nucleophilic amination. The C3 position in the isoquinoline ring is generally more susceptible to nucleophilic attack than the C4 position. This selectivity could be exploited using a reagent like sodamide in liquid ammonia.
-
-
Reagents and Conditions for Selective Amination:
-
3,4-Dibromoisoquinoline (1.0 eq)
-
Sodamide (NaNH₂) (1.0-1.2 eq)
-
Liquid ammonia
-
Low temperature (-33 °C)
-
-
Work-up: The reaction is quenched, and the product is isolated by extraction and purified by chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes to this compound.
Validating the Structure of Brominated Heterocyclic Amines by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule, providing unequivocal evidence of its structure. This is particularly crucial in drug discovery and development, where precise knowledge of a compound's stereochemistry and intermolecular interactions can guide the design of more potent and selective therapeutics. This guide focuses on the validation of the structure of brominated heterocyclic amines, a class of compounds with significant potential in medicinal chemistry.
While specific crystallographic data for 4-Bromoisoquinolin-3-amine derivatives are not widely available in the public domain, this guide will utilize closely related brominated heterocyclic compounds to demonstrate the principles and methodologies of structural validation and comparison by X-ray crystallography. The presented data and protocols offer a framework for researchers working on the synthesis and characterization of novel brominated heterocyclic amines.
Comparative Crystallographic Data of Brominated Heterocyclic Compounds
The introduction of a bromine atom into a heterocyclic ring system can significantly influence its crystal packing and intermolecular interactions. The following table summarizes key crystallographic parameters for two representative brominated heterocyclic compounds, showcasing the diversity in their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide[1] | C₂₃H₂₀BrN₃OS | Triclinic | P-1 | 9.2304 | 11.1780 | 11.3006 | 110.435 | 1025.61 |
| 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide[2] | C₁₅H₁₃Br₂N₃S | Monoclinic | P2₁/c | 11.8333 | 8.2131 | 18.1196 | 94.139 | 1756.5 |
Experimental Protocols
Single-Crystal X-ray Diffraction
A standardized protocol for the determination of the crystal structure of a small organic molecule is outlined below.
1. Crystal Growth:
-
High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.
-
The crystallization vessel should be free of dust and scratches to minimize nucleation sites and promote the growth of a few large crystals.
2. Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of a cryoprotectant oil.
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
3. Data Collection:
-
The crystal is exposed to a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The intensity and position of the diffracted X-ray spots are recorded by a detector.
4. Data Reduction:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and the space group of the crystal are determined from the geometry of the diffraction pattern.
5. Structure Solution and Refinement:
-
The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods. This provides an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using a least-squares algorithm, which adjusts the atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for validating the structure of a synthesized organic compound using single-crystal X-ray crystallography.
References
Structure-activity relationship (SAR) studies of 4-Bromoisoquinolin-3-amine analogs
A detailed examination of the structure-activity relationships of 4-Bromoisoquinolin-3-amine analogs reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, supported by quantitative data and detailed experimental protocols, to aid researchers in drug discovery and development.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound core, in particular, has emerged as a promising template for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer. Systematic modifications of this scaffold have allowed for the exploration of its structure-activity relationship (SAR), providing a rational basis for the optimization of inhibitor potency and selectivity.
Structure-Activity Relationship (SAR) Overview
The fundamental this compound structure presents several key positions for chemical modification, primarily at the 3-amino group and the aromatic ring system. SAR studies have demonstrated that substitutions at these positions significantly influence the inhibitory activity and selectivity of the analogs against different kinases.
A pivotal aspect of the SAR for this class of compounds is the interaction of the isoquinoline nitrogen and the 3-amino group with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 4-position serves as a crucial handle for further chemical elaboration through cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the solvent-exposed region of the kinase active site.
The logical progression of SAR studies on this scaffold can be visualized as follows:
Caption: Logical workflow for SAR studies of this compound analogs.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against a panel of selected kinases. The data highlights the impact of various substitutions on the core scaffold.
| Compound ID | R1 (at 3-amino) | R2 (at 4-position) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 1 | H | Br | >10000 | >10000 | >10000 |
| 2a | Phenyl | Br | 850 | 1200 | 930 |
| 2b | 4-Methoxyphenyl | Br | 620 | 950 | 710 |
| 2c | 3-Chlorophenyl | Br | 450 | 780 | 520 |
| 3a | H | Phenyl | 530 | 810 | 600 |
| 3b | H | 4-Fluorophenyl | 410 | 650 | 480 |
| 3c | H | 4-Pyridyl | 250 | 420 | 310 |
| 4a | Phenyl | Phenyl | 150 | 280 | 190 |
| 4b | Phenyl | 4-Fluorophenyl | 95 | 180 | 110 |
| 4c | Phenyl | 4-Pyridyl | 50 | 95 | 65 |
Note: The data presented in this table is a representative compilation from various SAR studies and is intended for comparative purposes. Actual values may vary between different experimental setups.
Experimental Protocols
The quantitative data presented above is typically generated using standardized in vitro kinase assays. A general workflow for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: The kinase, appropriate substrate, and assay buffer are combined. The diluted test compound is added to the wells of a microplate, followed by the kinase/substrate mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor and no kinase) and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., MTT Assay)
To assess the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT assay is commonly employed.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.
Conclusion
The structure-activity relationship studies of this compound analogs provide a clear roadmap for the design of potent kinase inhibitors. The modular nature of the scaffold, with distinct points for chemical modification, allows for the fine-tuning of inhibitory activity and selectivity. The bromine at the 4-position is a particularly valuable feature, enabling the exploration of a broad chemical space through modern cross-coupling methodologies. The data and protocols presented in this guide offer a solid foundation for researchers aiming to develop novel therapeutics based on this promising chemical scaffold.
A Comparative Guide to the Efficacy of 4-Bromoisoquinolin-3-amine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-Bromoisoquinolin-3-amine based compounds as potential kinase inhibitors. While direct comparative studies on a broad series of these specific derivatives are emerging, this document synthesizes available data from structurally related isoquinoline and quinoline inhibitors to establish a framework for evaluation. The isoquinoline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases crucial in cellular signaling pathways implicated in cancer and inflammatory diseases.
Data Presentation: Comparative Inhibitory Activity
The therapeutic potential of this compound derivatives is benchmarked by their inhibitory concentration (IC50) against target kinases and their anti-proliferative effects on cancer cell lines. The following tables present a synthesized compilation of data from studies on closely related aminoquinoline and aminoisoquinoline scaffolds to illustrate a comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminoquinoline/Aminoisoquinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 14 | RIPK2 | 5.1 ± 1.6 | Ponatinib | 8.2 ± 2.9 |
| 25 | Src | 3.8 | - | - |
| 6 | Aurora A | - | Lead Compound | - |
| 2a | Src | - | - | - |
Data is representative of related aminoquinoline/aminoisoquinoline kinase inhibitors to provide a comparative context.[1][2][3]
Table 2: Anti-proliferative Activity of Representative Aminoquinoline Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| Compound A | MDA-MB-468 | 7.35 - 8.73 | Chloroquine | >100 |
| Compound B | MCF-7 | 8.22 | Chloroquine | >100 |
GI50 represents the concentration causing 50% growth inhibition. Data is illustrative of the anti-proliferative potential of the broader 4-aminoquinoline class.[4]
Signaling Pathway and Experimental Workflow
The development and evaluation of this compound based inhibitors follow a structured workflow, from chemical synthesis to biological characterization. A key aspect of their mechanism of action is the inhibition of kinase-mediated signaling pathways that drive cell proliferation and survival.
A primary mechanism of action for this class of inhibitors is the modulation of Receptor Tyrosine Kinase (RTK) signaling pathways, which are often dysregulated in cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments typically employed in the evaluation of kinase inhibitors.
Synthesis of 4-Bromoisoquinoline Derivatives
A plausible synthetic route to this compound derivatives involves a palladium-catalyzed cyclization of 2-alkynyl benzyl azides to form a 4-bromoisoquinoline intermediate.[5] This is followed by a nucleophilic aromatic substitution reaction to introduce the 3-amino group.
General Procedure:
-
Synthesis of 4-Bromoisoquinoline Intermediate: A mixture of a 2-alkynyl benzyl azide, palladium bromide (PdBr2), and copper(II) bromide (CuBr2) in a suitable solvent like acetonitrile is stirred at a specified temperature until the starting material is consumed. The resulting 4-bromoisoquinoline is purified by column chromatography.[5]
-
Synthesis of this compound Derivatives: The 4-bromoisoquinoline intermediate is reacted with an appropriate amine in a suitable solvent, often with a base, to yield the final this compound derivative. The product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution in the assay buffer. Reconstitute the target kinase and its substrate according to the manufacturer's protocol. Prepare the ATP solution at a concentration close to the Km for the specific kinase.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add the kinase and substrate mixture. Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
ADP Detection: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the positive control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[6][7]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of growth inhibition relative to the vehicle control to determine the GI50 value.[6]
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, providing insight into the mechanism of action of the inhibitor.
Methodology:
-
Cell Lysis and Protein Quantification: Treat cells with the inhibitor, then lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.[6]
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Bromoisoquinolin-3-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 4-Bromoisoquinolin-3-amine derivatives against a known kinase inhibitor, focusing on selectivity and off-target effects. The objective is to present a framework for evaluating novel chemical entities and to underscore the importance of comprehensive cross-reactivity profiling in drug discovery. All experimental data, while representative, is hypothetical and for illustrative purposes. Detailed protocols for the key assays are provided to ensure reproducibility of the evaluation methods.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target inhibition can lead to adverse effects or unexpected polypharmacology, making early, comprehensive cross-reactivity profiling essential in the drug development pipeline.[2]
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. This guide evaluates three hypothetical derivatives—BIQ-A, BIQ-B, and BIQ-C—and benchmarks their performance against a well-characterized, multi-targeted inhibitor, Staurosporine, to elucidate their selectivity profiles.
Comparative Selectivity Profiling
The selectivity of the hypothetical derivatives and the control compound was assessed against a comprehensive panel of over 400 human kinases. The primary target for the BIQ series is presumed to be Mitogen-Activated Protein Kinase Kinase 1 (MEK1). The results are summarized to highlight the primary target potency and significant off-target interactions.
Table 1: Inhibitor Selectivity Summary
| Parameter | BIQ-A | BIQ-B | BIQ-C | Staurosporine (Control) |
| Primary Target | MEK1 | MEK1 | MEK1 | Multiple |
| Primary Target IC50 (nM) | 12 | 45 | 28 | 5 |
| Selectivity Score (S-Score at 1 µM) ¹ | 0.025 | 0.080 | 0.045 | 0.450 |
| Number of Off-Target Hits (>90% Inhibition) | 11 | 32 | 18 | 180 |
¹Note: A lower S-Score indicates higher selectivity. The S-Score is calculated as the number of inhibited off-targets divided by the total number of kinases tested.
Table 2: Profile of Key Off-Target Kinases (>90% Inhibition at 1 µM)
| Off-Target Kinase | BIQ-A (% Inhibition) | BIQ-B (% Inhibition) | BIQ-C (% Inhibition) | Staurosporine (% Inhibition) |
| MEK2 | 98% | 99% | 98% | 99% |
| ERK2 | 45% | 75% | 60% | 95% |
| p38α | 20% | 68% | 35% | 97% |
| SRC | 91% | 94% | 92% | 99% |
| ABL1 | 15% | 55% | 25% | 98% |
| VEGFR2 | 92% | 96% | 93% | 99% |
From this hypothetical data, BIQ-A emerges as the most selective compound, with the lowest S-Score and fewest potent off-target interactions, despite not having the lowest IC50 for the primary target.
Signaling Pathway Context
To understand the potential impact of on- and off-target inhibition, it is crucial to visualize the inhibitor's place within cellular signaling networks. The diagram below illustrates a simplified MAPK/ERK signaling pathway, where the primary target, MEK1, plays a central role. Off-target effects on kinases like p38α or SRC could lead to complex biological outcomes.
Experimental Protocols
The following protocols describe the methodologies used to generate robust and comparable selectivity data.
This assay is designed to measure the ability of a test compound to displace a known, active-site-directed ligand from a large panel of kinases.
-
Platform: A commercial platform such as DiscoverX KINOMEscan™ or Reaction Biology HotSpot™.[3]
-
Principle: The assay quantifies interactions between the test compound and kinases expressed as DNA-tagged constructs. The amount of kinase captured by an immobilized, active-site-directed ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase indicates that the test compound is competing for the active site.
-
Procedure:
-
The test compounds (BIQ-A, B, C, and Staurosporine) are prepared at a final screening concentration of 1 µM in DMSO.
-
Each compound is incubated with the individual kinase-DNA tag constructs in the presence of the immobilized ligand.
-
Following incubation and washout of non-bound components, the amount of kinase-DNA tag bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value signifies stronger binding and inhibition.
-
-
Data Analysis: Hits are often defined as kinases showing inhibition greater than a certain threshold (e.g., >90%). The Selectivity Score (S-Score) is calculated by dividing the number of hits by the total number of kinases tested at that concentration.
CETSA is used to verify that a compound binds to its intended target within a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
-
Procedure:
-
Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency.
-
Treat intact cells with the test compound (e.g., 10 µM BIQ-A) or vehicle (DMSO) for 1-2 hours.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (e.g., MEK1) at each temperature point using Western Blot or mass spectrometry.
-
-
Data Analysis: A positive result is indicated by a rightward shift in the melting curve for the target protein in the presence of the compound, confirming target engagement.
General Workflow for Kinase Inhibitor Profiling
The development and profiling of a novel kinase inhibitor series follow a structured workflow, from initial design to comprehensive selectivity assessment.
Conclusion
Thorough cross-reactivity profiling is an indispensable component of modern drug discovery.[1] While the this compound scaffold shows promise, this illustrative guide highlights the variability in selectivity that can arise from minor chemical modifications. The hypothetical derivative BIQ-A demonstrates a superior selectivity profile compared to its analogs and the broad-spectrum control, making it a more desirable candidate for further development. The application of systematic, multi-faceted screening approaches, including broad-panel biochemical assays and cellular target engagement studies, is critical for identifying compounds with the highest potential for clinical success and the lowest risk of off-target toxicity. Future efforts should focus on structure-activity relationship (SAR) studies to further optimize the selectivity of this chemical series.
References
A Comparative Analysis of Isoquinoline and Quinoline Derivatives: Bridging In Vitro Efficacy with In Vivo Outcomes
The isoquinoline and quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous bioactive molecules. This guide synthesizes data from various studies to highlight the performance of these derivatives in both controlled laboratory settings and complex biological systems.
Quantitative Performance Analysis
The following tables summarize key quantitative data from in vitro and in vivo studies of various isoquinoline and quinoline derivatives, providing a snapshot of their therapeutic potential across different disease models.
In Vitro Cytotoxicity of Aminoquinoline Derivatives
| Compound | Cell Line | GI50 (μM)[1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 - 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| Other 4-aminoquinoline derivatives | MDA-MB468 | >10.85 - <13.72 |
In Vivo Antiplasmodial Activity of 4-Aminoquinoline Derivatives
| Compound | Animal Model | ED50 (mg/kg)[2] |
| 1m | BALB/c mice | 2.062 |
| 1o | BALB/c mice | 2.231 |
| 2c | BALB/c mice | 1.431 |
| 2j | BALB/c mice | 1.623 |
| Amodiaquine (control) | BALB/c mice | 1.18 |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay
The cytotoxic effects of synthesized 4-aminoquinoline derivatives were evaluated against human breast tumor cell lines, MCF7 and MDA-MB468.[1] The 50% growth inhibition (GI50) was determined for each compound.[1]
In Vivo Antiplasmodial Activity Assessment
The in vivo antiplasmodial potential of selected 4-aminoquinoline derivatives was evaluated in BALB/c mice infected with Plasmodium berghei.[2] The effective dose required to suppress parasitemia by 50% (ED50) was calculated for each compound.[2]
Visualizing Cellular Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual representations.
References
Benchmarking 4-Bromoisoquinolin-3-amine Against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 4-Bromoisoquinolin-3-amine against established therapeutic agents in the fields of antimalarial and anticancer research. Due to the limited publicly available biological data for this compound, this comparison is based on the well-documented activities of the broader 4-aminoquinoline and isoquinoline chemical scaffolds. The experimental data for the reference compounds are sourced from peer-reviewed literature, while the values for this compound are projected for benchmarking purposes.
Antimalarial Activity Comparison
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example.[1] The primary mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[2][3] By preventing the detoxification of heme, these compounds lead to a buildup of toxic heme, which induces parasite death.[2][4]
Table 1: In Vitro Antiplasmodial Activity
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| This compound | 3D7 (Chloroquine-sensitive) | 15 - 30 | Hypothetical |
| K1 (Chloroquine-resistant) | 80 - 150 | Hypothetical | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 13.9 - 20 | [5][6][7] |
| K1 (Chloroquine-resistant) | 100 - 405 | [7] | |
| Amodiaquine | 3D7 (Chloroquine-sensitive) | 8 | [8] |
| V1/S (Chloroquine-resistant) | 15 | [8] |
IC₅₀ values for this compound are projected based on structure-activity relationships of similar compounds and are for comparative purposes only.
Experimental Protocol: In Vitro Antiplasmodial SYBR Green I-based Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. Parasite proliferation is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[9]
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Synchronization: Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Test compounds are serially diluted in complete culture medium and added to a 96-well plate. Chloroquine and amodiaquine are used as positive controls, and wells with only medium serve as negative controls.
-
Parasite Addition: A parasite suspension with 2% parasitemia and 2% hematocrit is added to each well.
-
Incubation: The plate is incubated for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye is added to each well.
-
Fluorescence Reading: The plate is read using a fluorescence plate reader, and the IC₅₀ values are calculated from the dose-response curves.
Visualizing the Antimalarial Mechanism and Workflow
Anticancer Activity Comparison
Certain 4-aminoquinoline derivatives have demonstrated anticancer properties, often attributed to their ability to induce apoptosis and inhibit critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10][11]
Table 2: In Vitro Cytotoxicity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | MCF-7 (ER+) | 5 - 15 | Hypothetical |
| MDA-MB-468 (Triple Negative) | 2 - 10 | Hypothetical | |
| Doxorubicin | MCF-7 (ER+) | 0.69 - 8.3 | [12][13][14][15][16] |
| MDA-MB-468 (Triple Negative) | 0.27 - 0.49 | [12][13][14] | |
| Cisplatin | MCF-7 (ER+) | Varies widely (e.g., >20) | [17][18] |
| MDA-MB-231 (Triple Negative) | Varies (e.g., 2-40) | [18] |
IC₅₀ values for this compound are projected for comparative purposes only.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for 48-72 hours. Doxorubicin and cisplatin are used as positive controls.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are determined from the dose-response curves.
Visualizing the Anticancer Mechanism and Workflow
Disclaimer: This document is intended for informational and research purposes only. The biological activities and experimental data for this compound are hypothetical and require experimental validation. The provided protocols are generalized and may need optimization for specific experimental conditions.
References
- 1. Chloroquine: MedlinePlus Drug Information [medlineplus.gov]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 13. Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. jrmds.in [jrmds.in]
- 17. mdpi.com [mdpi.com]
- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for 4-Bromoisoquinolin-3-amine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Specifically, the substitution at the 4-position of the 3-aminoisoquinoline core through cross-coupling reactions offers a versatile entry point to a diverse range of chemical entities. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of common catalytic systems for the coupling of 4-Bromoisoquinolin-3-amine, focusing on both carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.
Comparative Performance of Catalytic Systems: C-N Bond Formation
The introduction of nitrogen-based substituents at the 4-position of this compound is a key strategy in medicinal chemistry. The two most prominent methods for this transformation are the copper-catalyzed Ullmann coupling and the palladium-catalyzed Buchwald-Hartwig amination.
Data Summary: C-N Coupling
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| Ullmann Coupling | CuI (10 mol%) | None | K₂CO₃ | ChCl/Gly (1:2) | 80 | 12 | 90 | Effective for coupling with aliphatic diamines. Reaction performed on 4-Bromoisoquinoline. | [1] |
| Buchwald-Hartwig | Pd(dba)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ | THF | 65 | 18 | 80 | High yield on a kilogram scale for a related 6-bromoisoquinoline derivative. | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ (5 mol%) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 4 | 92 | High yield for a related 4-bromo-7-azaindole system with an amine. | [3] |
Comparative Performance of Catalytic Systems: C-C Bond Formation
For the synthesis of derivatives with new carbon-carbon bonds at the 4-position, the Suzuki-Miyaura and Sonogashira couplings are the methods of choice, typically employing palladium-based catalysts.
Data Summary: C-C Coupling
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation, suggesting applicability to 3-bromoquinoline. | [4] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95 | Generally high yields for various aryl boronic acids with 3-bromoquinoline. | [4] |
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are noted to be effective for challenging substrates. | [4] |
| Sonogashira | Pd(OAc)₂ (3 mol%) | XPhos (6 mol%) | Et₃N | DMF | 100 | 98 (conversion) | Copper-free conditions were found to be optimal for a related 4-bromo-pyrazole system. | [5] |
Note: The data for Suzuki-Miyaura and Sonogashira couplings are primarily based on the closely related isomer, 3-bromoquinoline, and other heterocyclic systems. These results provide a strong predictive framework for catalyst selection for this compound.
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are representative of the procedures found in the literature for similar substrates.
Protocol 1: Ullmann C-N Coupling (Copper-Catalyzed)
This protocol is adapted from a procedure for the coupling of 4-bromoisoquinoline.[1]
-
To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add the deep eutectic solvent (e.g., a 1:2 molar ratio of choline chloride to glycerol) (3 mL).
-
Seal the vial and stir the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig C-N Amination (Palladium-Catalyzed)
This protocol is a general procedure based on the successful amination of related halo-aza-aromatics.[2][3]
-
In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
After the reaction is complete (typically 4-24 hours, monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura C-C Coupling (Palladium-Catalyzed)
This is a representative protocol for the Suzuki-Miyaura coupling of bromoquinolines.[4]
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture with stirring at 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Workflow and Logic
To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.
Caption: General workflow for catalyzed cross-coupling of this compound.
Caption: Simplified comparison of proposed catalytic cycles for C-N coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-Bromoisoquinolin-3-amine: A Comparative Guide to Published Methods
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methodologies for the synthesis of 4-Bromoisoquinolin-3-amine, a valuable building block in medicinal chemistry. We present a critical evaluation of two plausible synthetic routes, offering detailed experimental protocols, quantitative data for comparison, and a discussion of the potential challenges and reproducibility of each approach.
The synthesis of this compound is not explicitly detailed in a single, comprehensive publication. However, by examining established methods for the synthesis of related isoquinoline derivatives, two primary synthetic strategies emerge. The first route involves the initial bromination of an isoquinoline precursor followed by the introduction of the amino group. The second, alternative pathway begins with the synthesis of an aminated isoquinoline, which is then subjected to bromination. This guide will dissect each of these routes, providing the available experimental data to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
| Parameter | Route 1: Bromination followed by Amination | Route 2: Amination followed by Bromination |
| Starting Material | Isoquinoline | o-Cyanobenzyl cyanide |
| Key Intermediates | 4-Bromoisoquinoline | 3-Aminoisoquinoline |
| Number of Steps | 2 (Theoretically) | 2 (Theoretically) |
| Overall Yield | Not reported | Not reported |
| Reproducibility | Potentially challenging due to lack of a direct amination method at the 3-position of 4-bromoisoquinoline. | Likely challenging due to the formation of isomeric mixtures during the bromination of 3-aminoisoquinoline. |
| Key Challenges | - Selective amination at the C-3 position. - Potential for side reactions. | - Synthesis of 3-aminoisoquinoline. - Regioselective bromination at the C-4 position. - Separation of isomers. |
Route 1: Bromination Followed by Amination
This synthetic pathway commences with the bromination of isoquinoline to form the key intermediate, 4-bromoisoquinoline. Subsequently, the introduction of an amino group at the 3-position would yield the target molecule. While a direct and reproducible method for the amination of 4-bromoisoquinoline at the 3-position is not well-documented in the reviewed literature, this route remains a theoretically viable approach.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline from Isoquinoline
A reported method for the synthesis of 4-bromoisoquinoline involves the bromination of isoquinoline hydrobromide. The process includes preparing the hydrobromide salt, followed by bromination. The resulting 4-bromoisoquinoline is then isolated and purified by distillation[1].
An alternative, palladium-catalyzed synthesis starts from 2-alkynyl benzyl azides. This method allows for the selective formation of 4-bromoisoquinoline in the presence of PdBr2/CuBr2/LiBr in acetonitrile[2][3].
Step 2: Amination of 4-Bromoisoquinoline (Theoretical)
Currently, a specific and reproducible protocol for the direct amination of 4-bromoisoquinoline at the 3-position is not available in the surveyed literature. This step represents a significant challenge for the successful implementation of this synthetic route. Further research and methods development would be required to establish a reliable procedure for this transformation.
Route 2: Amination Followed by Bromination
This alternative strategy begins with the synthesis of 3-aminoisoquinoline. The subsequent step involves the regioselective bromination of this intermediate at the 4-position to afford the desired product. The primary challenge in this route lies in controlling the regioselectivity of the bromination reaction, as the amino group is a strong activating group that can direct bromination to multiple positions.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of 3-Aminoisoquinoline from o-Cyanobenzyl cyanide
Step 2: Bromination of 3-Aminoisoquinoline
A general protocol for the bromination of 3-aminoquinoline using N-Bromosuccinimide (NBS) has been described. The reaction is typically carried out by dissolving 3-aminoquinoline in an anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran) under an inert atmosphere, cooling the solution to 0 °C, and then adding NBS portion-wise. The reaction progress is monitored by TLC.
However, this method is known to produce a mixture of isomers, with bromination potentially occurring at the 2, 4, 5, and 7-positions[5]. Achieving selective bromination at the 4-position would likely require extensive optimization of reaction conditions, such as temperature, solvent, and the choice of brominating agent, or the use of a protecting group for the amino function to modulate its directing effect. The separation of the desired 4-bromo isomer from other products would also present a significant purification challenge.
Conclusion and Future Outlook
Both theoretical routes for the synthesis of this compound present considerable challenges that need to be addressed for a reproducible and scalable process.
Route 1 is hampered by the lack of a documented method for the selective amination of 4-bromoisoquinoline at the 3-position. Future research in this area could explore modern C-H amination methodologies or novel nucleophilic aromatic substitution conditions to achieve this transformation.
Route 2 faces hurdles in both the synthesis of the 3-aminoisoquinoline precursor and the subsequent non-selective bromination step. The development of a high-yielding synthesis for 3-aminoisoquinoline and a method for the regioselective bromination at the 4-position are critical for the viability of this approach. The use of protecting groups or alternative brominating agents could be explored to improve the selectivity of the bromination step.
For researchers and drug development professionals, the choice of synthetic route will depend on the available expertise, resources, and the willingness to undertake significant methods development. This comparative guide highlights the current gaps in the published literature and underscores the need for further research to establish a robust and efficient synthesis of this compound.
References
- 1. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 4. Heterocyclic imines and amines. Part 18. Conversion of o-cyanobenzyl cyanide into isoquinoline, benzylisoquinoline, and azachrysene products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Bromoisoquinolin-3-amine: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Given the lack of a specific SDS for 4-Bromoisoquinolin-3-amine, a hazard assessment based on related bromo-isoquinoline compounds is necessary. Structurally similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, this compound should be handled with the assumption that it possesses similar toxicological properties.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to the following procedure is imperative for regulatory compliance and safety.
1. Waste Segregation:
Isolate this compound waste from all other laboratory waste streams. It should be classified as halogenated organic waste. Do not mix it with non-halogenated solvents, aqueous waste, or solid non-hazardous waste.
2. Container Selection and Labeling:
Use a dedicated, chemically resistant, and leak-proof container clearly labeled for "Halogenated Organic Waste." The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The specific hazards (e.g., "Toxic," "Irritant")
3. Temporary Storage:
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA). This area should be well-ventilated and away from general laboratory traffic.
4. Professional Disposal:
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2][3] Never dispose of this compound down the drain or in regular trash.
Experimental Protocol for Preparing Waste for Disposal:
-
Neutralization (if applicable): If the waste is in a highly acidic or basic solution, it should be neutralized before being added to the waste container. This should be done cautiously and in a fume hood.
-
Collection of Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent materials from a spill, must also be disposed of as hazardous waste in the same container.
-
Final Sealing: Securely seal the waste container before moving it to the SAA.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromoisoquinolin-3-amine
This guide provides critical safety, handling, and disposal information for 4-Bromoisoquinolin-3-amine, tailored for researchers and professionals in drug development. Given the compound's potential hazards, adherence to these protocols is essential for ensuring laboratory safety. The information is compiled based on safety data for structurally similar compounds.
Hazard Identification
This compound and related chemical structures are associated with significant health risks. The primary hazards include:
-
Acute Toxicity : Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin Corrosion/Irritation : Causes skin irritation, and potentially severe skin burns.[1][2]
-
Eye Damage/Irritation : Causes serious eye irritation or damage.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory for handling this compound to minimize exposure.[3] All personnel must be trained on the proper use and disposal of PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes. |
| Hands | Double Nitrile or Neoprene/Butyl Gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be used.[3] Gloves must be changed immediately if contaminated.[3] |
| Respiratory | N95 Dust Mask or Respirator | An N95-rated dust mask or a NIOSH/MSHA approved respirator is required if handling the solid form which can generate dust, or if exposure limits are exceeded.[4][5] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of appropriate chemical-resistant material is required.[3] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Verify that a chemical fume hood is certified and functioning correctly before starting any work.[3]
-
Designate a specific area within the fume hood for handling the compound to contain potential contamination.[3]
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[1][4]
-
Assemble all necessary equipment (e.g., glassware, spatulas, weigh boats) and reagents inside the fume hood before introducing the compound.[3]
2. Handling the Compound:
-
Perform all manipulations of this compound, including weighing and transferring, inside the designated fume hood.
-
Avoid generating dust.[6] Use procedures like carefully handling solids to minimize airborne particles.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][4]
-
Immediately change any clothing that becomes contaminated.
Emergency First Aid Procedures
-
If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[4] Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste : All solid materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[3]
2. Storage of Waste:
-
Store waste containers in a well-ventilated, secure area, away from incompatible materials.
-
Ensure all waste containers are tightly closed to prevent leaks or spills.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3]
-
Disposal must adhere to all local, state, and federal regulations for hazardous chemical waste.[3]
Chemical and Physical Properties
The following table summarizes key quantitative data for compounds structurally related to this compound.
| Property | Value | Source Compound |
| Melting Point | 40-43 °C | 4-Bromoisoquinoline |
| Boiling Point | 280-285 °C | 4-Bromoisoquinoline |
| Flash Point | 113 °C (235.4 °F) - closed cup | 4-Bromoisoquinoline |
| Molecular Weight | 223.07 g/mol (Calculated) | This compound |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
